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  • Product: 3-Methyl-4-(methylsulfanyl)benzoic acid
  • CAS: 851669-34-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 3-Methyl-4-(methylsulfanyl)benzoic Acid

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-Methyl-4-(methylsulfanyl)benzoic acid, a valuable substituted aromatic building block for pharmaceutical and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-Methyl-4-(methylsulfanyl)benzoic acid, a valuable substituted aromatic building block for pharmaceutical and materials science research. Recognizing the absence of a direct, single-publication synthesis pathway, this document outlines a robust and logical two-step sequence designed for high yield and purity. The synthesis commences with the widely available starting material, 3-methyl-4-nitrobenzoic acid. The pathway involves an initial catalytic hydrogenation to yield the key intermediate, 4-amino-3-methylbenzoic acid, followed by a nonaqueous diazotization in the presence of dimethyl disulfide to introduce the methylsulfanyl moiety. This guide is structured to provide researchers, scientists, and drug development professionals with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and the necessary data for successful replication and scale-up.

Introduction and Pathway Design

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and organic synthesis, serving as precursors to a vast array of complex molecules. The specific substitution pattern of 3-Methyl-4-(methylsulfanyl)benzoic acid, featuring both a methyl and a methylthio group, offers a unique combination of lipophilicity and potential metabolic sites, making it an attractive intermediate for the design of novel bioactive compounds.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C-S bond, pointing to an amino group as a synthetic precursor via a Sandmeyer-type reaction. The carboxylic acid and methyl groups are considered stable functionalities that can be carried through the synthesis. This leads to the key intermediate, 4-amino-3-methylbenzoic acid. This intermediate, in turn, can be readily accessed through the reduction of the corresponding nitro compound, 3-methyl-4-nitrobenzoic acid, which is a commercially available and inexpensive starting material.

This retrosynthetic approach forms the basis of the forward synthesis detailed in this guide, which is advantageous due to the reliability of each transformation and the accessibility of the initial raw materials.

Overall Synthesis Pathway

The selected pathway is a two-step process designed for efficiency and reliability.

Caption: Proposed two-step synthesis of 3-Methyl-4-(methylsulfanyl)benzoic acid.

Detailed Synthesis Protocols

Step 1: Synthesis of 4-Amino-3-methylbenzoic acid

This step involves the catalytic hydrogenation of the nitro group. This method is highly efficient, clean, and typically proceeds with high yield.

Reaction Scheme: (Image of the chemical reaction: 3-methyl-4-nitrobenzoic acid is converted to 4-amino-3-methylbenzoic acid using H2 and Pd/C)

Experimental Protocol:

  • Vessel Preparation: To a 500 mL hydrogenation vessel, add 3-methyl-4-nitrobenzoic acid (18.1 g, 0.10 mol) and methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g, ~2.8 mol%) to the suspension.

  • Hydrogenation: Seal the vessel and purge the system with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 4-6 hours. Reaction completion can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 50 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The resulting solid is 4-amino-3-methylbenzoic acid.

  • Purification: The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.

Data Summary: Reagents and Materials for Step 1

ComponentMolecular Weight ( g/mol )Quantity UsedMoles (mol)Role
3-Methyl-4-nitrobenzoic acid181.1518.1 g0.10Starting Material
Methanol32.04300 mL-Solvent
10% Palladium on Carbon-0.5 g-Catalyst
Hydrogen (H₂)2.0250 psi-Reducing Agent
Product: 4-Amino-3-methylbenzoic acid 151.16 ~14.5 g (96%) ~0.096 Intermediate
Step 2: Synthesis of 3-Methyl-4-(methylsulfanyl)benzoic acid

This transformation is achieved via a Sandmeyer-type reaction. The amino group of the intermediate is converted to a diazonium salt in a non-aqueous medium, which then reacts in situ with dimethyl disulfide to yield the final product.[1] This method avoids the use of aqueous strong acids and copper salts, offering a milder alternative.

Reaction Scheme: (Image of the chemical reaction: 4-amino-3-methylbenzoic acid is converted to 3-Methyl-4-(methylsulfanyl)benzoic acid using t-BuONO and Dimethyl disulfide)

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 4-amino-3-methylbenzoic acid (15.1 g, 0.10 mol) in dimethyl disulfide (DMDS, 188 g, 200 mL, 2.0 mol).

  • Reagent Addition: With vigorous stirring, add tert-butyl nitrite (t-BuONO, 15.5 g, 18 mL, 0.15 mol) dropwise to the suspension at room temperature over a period of 30 minutes. The reaction is exothermic, and nitrogen gas will evolve. Maintain the temperature below 35°C, using a water bath if necessary.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for 2 hours, or until gas evolution ceases. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a 1 L beaker containing 400 mL of a 1 M sodium hydroxide solution.

  • Extraction: Stir the biphasic mixture for 30 minutes. Transfer the mixture to a separatory funnel and separate the aqueous layer. Extract the remaining organic layer with 1 M sodium hydroxide (2 x 100 mL).

  • Acidification: Combine all aqueous extracts and cool the solution in an ice bath. Carefully acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 100 mL).

  • Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield 3-Methyl-4-(methylsulfanyl)benzoic acid as a crystalline solid.

Data Summary: Reagents and Materials for Step 2

ComponentMolecular Weight ( g/mol )Quantity UsedMoles (mol)Role
4-Amino-3-methylbenzoic acid151.1615.1 g0.10Starting Material
Dimethyl disulfide (DMDS)94.20200 mL2.0Reagent/Solvent
tert-Butyl nitrite (t-BuONO)103.1218 mL0.15Diazotizing Agent
Sodium Hydroxide40.00~40 g in 1L H₂O~1.0Work-up
Hydrochloric Acid (conc.)36.46As needed-Work-up
Product: 3-Methyl-4-(methylsulfanyl)benzoic acid 182.24 ~13.7 g (75%) ~0.075 Final Product

Visualization of Experimental Workflow

The general workflow for a single synthetic step, including reaction, workup, and purification, is illustrated below.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactants & Solvent B Add Reagents (Control Temperature) A->B C Stir at Defined Temperature & Time B->C D Monitor Reaction (e.g., TLC) C->D E Quench Reaction / Phase Separation D->E Reaction Complete F Extraction E->F G Acidify / Precipitate F->G H Filter & Wash Solid G->H I Dry Crude Product H->I J Recrystallize I->J K Characterize Final Product (NMR, MS, MP) J->K

Caption: General experimental workflow for a synthetic step.

Trustworthiness and Safety

The protocols described herein are based on well-established and reliable chemical transformations. Catalytic hydrogenation is a standard procedure for nitro group reduction, known for its high selectivity and clean conversion. The non-aqueous diazotization method is a validated alternative to the classic Sandmeyer reaction, often providing good yields for the synthesis of aryl sulfides.[1]

Safety Precautions:

  • Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry or in the presence of organic solvents. Handle the catalyst under an inert atmosphere when possible. The use of hydrogen gas requires a properly maintained and certified hydrogenation apparatus in a well-ventilated area.

  • Diazotization: Aryl diazonium salts can be explosive when isolated and dry. The described in-situ protocol minimizes this risk. tert-Butyl nitrite is volatile and flammable.

  • Reagents: Dimethyl disulfide has a strong, unpleasant odor and should be handled in a fume hood. Concentrated acids and bases are corrosive.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

References

  • Auvert, E., Aesoy, R., Giraud, F., Herfindal, L., Anizon, F., & Moreau, P. (2022). Bioorganic and Medicinal Chemistry Letters, 73, 128914. (Provides an analogous procedure for nitro group reduction).
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Cadogan, J. I. G., Roy, D. A., & Smith, D. M. (1966). Nonaqueous Diazotization of Arylamines in the Presence of Dimethyl Disulfide; the Convenient Synthesis of Aryl Methyl Sulfides from Anilines. Journal of the Chemical Society C: Organic, 1249.
  • Zollinger, H. (1994).

Sources

Exploratory

Strategic Integration of 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS 851669-34-6) in Advanced Drug Discovery

Abstract This technical whitepaper provides an in-depth mechanistic guide to utilizing 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS 851669-34-6) as a bifunctional building block in medicinal chemistry. By dissecting its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical whitepaper provides an in-depth mechanistic guide to utilizing 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS 851669-34-6) as a bifunctional building block in medicinal chemistry. By dissecting its physicochemical properties, structural causality, and synthetic versatility, this guide equips drug development professionals with validated, scalable protocols for incorporating this scaffold into targeted therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Chemical Profiling & Structural Causality

The architectural value of 3-Methyl-4-(methylsulfanyl)benzoic acid lies in its precise substitution pattern. The molecule features a carboxylic acid at the C1 position, primed for standard amide coupling, and a methylsulfanyl (thioether) group at the C4 position, serving as a tunable pharmacophore.

Critically, the C3-methyl group introduces steric bulk adjacent to the thioether. This steric clash restricts the free rotation of the methylsulfanyl group, effectively locking its conformation. In rational drug design, this pre-organization reduces the entropic penalty upon binding to a target protein's hydrophobic pocket, thereby significantly enhancing binding affinity.

Table 1: Physicochemical Properties[1]
PropertySpecification
Chemical Name 3-Methyl-4-(methylsulfanyl)benzoic acid
CAS Number 851669-34-6
Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
SMILES CSC1=CC=C(C(=O)O)C=C1C
InChIKey SJEKMQHKBWJLFH-UHFFFAOYSA-N
Typical Purity ≥95% (Standard for High-Throughput Screening)

Synthetic Utility & Mechanistic Causality

The bifunctional nature of CAS 851669-34-6 allows for orthogonal, late-stage diversification. The carboxylic acid terminus is typically engaged first to assemble the core scaffold of the therapeutic agent. Subsequently, the methylsulfanyl group can be chemoselectively oxidized to either a sulfoxide or a sulfone. This tunable oxidation state allows medicinal chemists to systematically modulate the topological polar surface area (tPSA) and aqueous solubility of the lead compound without altering the core carbon framework[1].

G A CAS 851669-34-6 Core Building Block B Amide Coupling (HATU/DIPEA) A->B Primary Amine C Thioether Oxidation (mCPBA, 0°C) A->C Chemoselectivity D Target Inhibitor Library B->D Scaffold Assembly E Sulfone/Sulfoxide Derivatives C->E Tunable Oxidation E->D Late-Stage Diversification

Synthetic diversification workflow of CAS 851669-34-6 in drug discovery.

Application in Targeted Therapeutics

In the development of PROTACs and targeted degraders, the 3-Methyl-4-(methylsulfanyl)benzoic acid scaffold is frequently utilized as a rigid linker-attachment point or as part of the target-binding warhead. The electron-rich aromatic ring provides favorable π-π stacking interactions within kinase hinge regions, while the thioether can project into solvent-exposed regions to connect to the E3 ligase recruiting element.

G T1 Target Protein (e.g., Kinase) T4 Ternary Complex Formation T1->T4 T2 PROTAC Ligand (Contains 851669-34-6) T2->T4 Binds Target & Ligase T3 E3 Ubiquitin Ligase (e.g., Cereblon) T3->T4 T5 Polyubiquitination T4->T5 Ubiquitin Transfer T6 Proteasomal Degradation T5->T6 26S Proteasome

Mechanism of targeted protein degradation utilizing the synthesized PROTAC ligand.

Validated Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling

Causality: The electron-donating methylsulfanyl group, combined with the steric bulk of the ortho-methyl group, reduces the electrophilicity of the carbonyl carbon. To overcome this, HATU is selected over traditional carbodiimides (like EDC). HATU generates a highly reactive HOAt ester intermediate that accelerates nucleophilic attack, minimizing epimerization and maximizing yield[2].

Step-by-Step Methodology:

  • Activation: Dissolve CAS 851669-34-6 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The tertiary amine deprotonates the carboxylic acid, preparing it for nucleophilic attack on the uronium salt.

  • Coupling Reagent: Add HATU (1.2 eq) portion-wise at room temperature. Stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Introduce the target primary or secondary amine (1.1 eq). Stir for 2-4 hours at room temperature.

  • Self-Validation Checkpoint: Extract a 5 µL aliquot and analyze via LC-MS. The protocol is self-validating: if the starting mass (m/z 181.0 [M-H]⁻) is absent and the product mass is dominant, proceed to workup. If unreacted acid persists, add an additional 0.2 eq of HATU and stir for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Thioether Oxidation to Sulfoxide

Causality: We employ meta-chloroperoxybenzoic acid (mCPBA) at 0 °C for chemoselective sulfoxide formation. The causality of this temperature control is rooted in reaction kinetics: the first oxidation (sulfide to sulfoxide) is significantly faster than the second (sulfoxide to sulfone). By restricting thermal energy, we trap the sulfoxide intermediate without over-oxidation[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the thioether-containing intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool the reaction flask to exactly 0 °C using an ice-water bath.

  • Oxidant Addition: Dissolve mCPBA (1.05 eq, assuming 77% purity) in a minimal amount of DCM. Add this solution dropwise over 15 minutes to maintain strict thermal control.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The sulfoxide product will present a significantly lower Rf value than the starting thioether due to the highly polar S=O bond. The absence of a baseline spot (indicative of the over-oxidized sulfone) validates the chemoselectivity.

  • Quenching: Quench the reaction strictly with saturated aqueous Na₂S₂O₃. Causality: This step is mandatory to reduce any unreacted peroxide, preventing runaway oxidation or explosive hazards during solvent evaporation.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ to remove the meta-chlorobenzoic acid byproduct, dry over MgSO₄, and concentrate.

References

  • National Center for Biotechnology Information. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". nih.gov (PMC8018428). Available at:[Link]

  • National Center for Biotechnology Information. "Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms". nih.gov (PMC8315268). Available at:[Link]

Sources

Foundational

Pharmacological Profiling and Biological Activity of 3-Methyl-4-(methylsulfanyl)benzoic Acid Derivatives: Targeting the hT1R1/hT1R3 Heterodimeric GPCR

Executive Summary The discovery and characterization of human taste receptors have fundamentally transformed both the flavor industry and metabolic research. Among these targets, the umami taste receptor—a heterodimeric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and characterization of human taste receptors have fundamentally transformed both the flavor industry and metabolic research. Among these targets, the umami taste receptor—a heterodimeric G-protein-coupled receptor (GPCR) composed of Taste Receptor Type 1 Member 1 (T1R1) and Member 3 (T1R3)—serves as the primary biological sensor for savory stimuli[1]. Recent high-throughput screening (HTS) campaigns have identified a highly potent class of synthetic modulators: 3-Methyl-4-(methylsulfanyl)benzoic acid derivatives [2].

This technical whitepaper provides an in-depth analysis of the mechanistic pharmacology, structure-activity relationships (SAR), and the self-validating experimental workflows required to quantify the biological activity of these compounds.

Mechanistic Pharmacology

The hT1R1/hT1R3 receptor belongs to the Class C GPCR family[1]. Unlike Class A GPCRs, Class C receptors are characterized by a massive extracellular N-terminal Venus Flytrap Domain (VFTD) linked to a seven-transmembrane (7TM) domain . While endogenous ligands like monosodium glutamate (MSG) bind to the hinge region of the VFTD[1], synthetic derivatives of 3-methyl-4-(methylsulfanyl)benzoic acid act as potent agonists and positive allosteric modulators (PAMs)[3].

The lipophilic 4-methylsulfanyl (also known as methylthio) and 3-methyl substitutions on the benzoic acid scaffold are critical. They anchor the molecule within the hydrophobic pockets of the receptor, stabilizing the active conformation[2].

Upon activation, the receptor undergoes a conformational shift that couples to intracellular G-proteins. In native taste bud cells, this couples to Gα-gustducin[4]. However, in engineered in vitro screening systems, the promiscuous G-protein Gα15 is utilized . Gα15 forces the receptor to route its signal through the phospholipase C β2 (PLCβ2) pathway, hydrolyzing PIP2 into inositol triphosphate (IP3)[5]. IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which subsequently opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cellular depolarization[6].

G Ligand 3-Methyl-4-(methylsulfanyl)benzoic acid derivative Receptor hT1R1/hT1R3 Heterodimer Ligand->Receptor Agonist Binding Gprotein Gα15 / Gβγ Complex Receptor->Gprotein Conformational Change Effector PLCβ2 Activation Gprotein->Effector Subunit Dissociation SecondMsg IP3 Production Effector->SecondMsg PIP2 Hydrolysis Calcium Intracellular Ca2+ Release SecondMsg->Calcium ER Receptor Binding Channel TRPM5 Channel Opening Calcium->Channel Ca2+ Gating

Intracellular signaling cascade of hT1R1/hT1R3 activated by benzoic acid derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

The parent compound, 3-methyl-4-(methylsulfanyl)benzoic acid, demonstrates an exceptional baseline affinity, with an EC50 of 0.12 μM for the hT1R1/hT1R3 receptor[2]. Derivatization of the carboxylic acid into specific amides (benzamides) significantly alters the pharmacokinetic profile, enhancing lipophilicity and receptor pocket binding, yielding sub-micromolar efficacy .

Table 1: Representative EC50 Data for 3-Methyl-4-(methylsulfanyl)benzoic Acid & Derivatives
CompoundTarget ReceptorEC50 (μM)Primary Role
3-Methyl-4-(methylsulfanyl)benzoic acidhT1R1/hT1R30.12Parent Agonist / Synthetic Precursor
N-(Substituted-yl)-3-methyl-4-(methylsulfanyl)benzamidehT1R1/hT1R30.29Amide Derivative / Umami Modulator
N-(heptan-4-yl)-3-methyl-4-(methylsulfanyl)benzamidehT1R1/hT1R3< 0.50Amide Derivative / Umami Modulator

Data derived from in vitro HEK293-Gα15 FLIPR calcium mobilization assays[7].

Experimental Workflows: High-Throughput Screening (HTS)

To quantify the biological activity of these derivatives, researchers employ a self-validating Fluorometric Imaging Plate Reader (FLIPR) calcium assay[3]. This assay relies on a meticulously engineered cell line and a specific fluorescent dye to translate GPCR activation into a measurable optical signal.

Causality in Experimental Design
  • Cell Line Selection (HEK293 + Gα15): HEK293 cells are chosen for their robust growth and high transfection efficiency[3]. The inclusion of Gα15 is a critical design choice. Native taste receptors couple to gustducin, which is notoriously difficult to express functionally in vitro. Gα15 is a promiscuous G-protein that artificially forces the Class C GPCR to route through the Gq (calcium mobilization) pathway, bypassing the need for native G-proteins and enabling a simple fluorescent readout .

  • Dye Selection (Fluo-4 AM): Fluo-4 acetoxymethyl (AM) ester is highly lipophilic, allowing it to permeate the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive, fluorescent Fluo-4 inside the cell.

  • Probenecid Addition: Probenecid is added to the dye-loading buffer to inhibit organic anion transporters (OATs). Without probenecid, the cells would prematurely pump the Fluo-4 dye back out into the buffer, destroying the signal-to-noise ratio.

The Self-Validating System

A robust protocol must prove that the observed signal is explicitly due to the target receptor. This assay is designed as a self-validating system:

  • Negative Control (Mock Transfection): By running a parallel 384-well plate of mock-transfected HEK293 cells (expressing Gα15 but lacking hT1R1/hT1R3), researchers definitively prove that the calcium flux is caused by the specific interaction between the derivative and the umami receptor, rather than an off-target effect on endogenous cell receptors.

  • Positive Control (MSG): Monosodium glutamate is used as a baseline positive control to ensure the receptor complex is properly folded, functional, and capable of reaching a maximum fluorescence signal ( Emax​ )[3].

Step-by-Step FLIPR Protocol
  • Cell Seeding: Seed HEK293-hT1R1/hT1R3-Gα15 cells into 384-well poly-D-lysine coated plates at a density of 15,000 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Dye Loading: Remove the culture medium and add 20 μL of dye-loading buffer containing 2 μM Fluo-4 AM, 2.5 mM probenecid, and 20 mM HEPES in Hank's Balanced Salt Solution (HBSS).

  • Incubation: Incubate the plates for 1 hour at room temperature in the dark to allow for complete dye cleavage and esterase processing.

  • Washing: Wash the cells three times with HBSS buffer (containing probenecid) to remove extracellular dye, leaving a final volume of 20 μL/well.

  • Compound Preparation: Prepare serial dilutions of the 3-methyl-4-(methylsulfanyl)benzoic acid derivatives (ranging from 10 pM to 10 μM) in HBSS buffer.

  • Kinetic Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Automatically inject 10 μL of the compound dilutions and record the kinetic fluorescence response (excitation 488 nm, emission 525 nm) for an additional 3 minutes.

  • Data Analysis: Calculate the maximum change in relative fluorescence units (ΔRFU). Plot the dose-response curve using non-linear regression to determine the EC50 value.

G Cell HEK293 Cells (hT1R1/hT1R3 + Gα15) Dye Load Fluo-4 AM Dye + Probenecid Cell->Dye Compound Add Compound (Dose-Response) Dye->Compound Readout FLIPR Kinetic Readout Compound->Readout Analysis EC50 Calculation Readout->Analysis

Step-by-step FLIPR calcium assay workflow for high-throughput GPCR screening.

References

  • Two Distinct Determinants of Ligand Specificity in T1R1/T1R3 (the Umami Taste Receptor) Source: Journal of Biological Chemistry (via PubMed Central) URL:[Link]

  • T1R hetero-oligomeric taste receptors, cell lines that express said receptors, and taste compounds (US8735081B2)
  • Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof (AU2011201468A1)

Sources

Exploratory

potential applications of 3-Methyl-4-(methylsulfanyl)benzoic acid in medicinal chemistry

Strategic Utilization of 3-Methyl-4-(methylsulfanyl)benzoic acid in Medicinal Chemistry: A Technical Guide to Scaffold Diversification and Target Engagement Executive Summary In contemporary medicinal chemistry, the stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utilization of 3-Methyl-4-(methylsulfanyl)benzoic acid in Medicinal Chemistry: A Technical Guide to Scaffold Diversification and Target Engagement

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the success of a lead optimization campaign. 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6)[1] has emerged as a highly privileged scaffold. By combining a rigid aromatic core with a versatile carboxylic acid handle and a uniquely positioned methylthio ether, this compound enables the rapid synthesis of diverse libraries targeting G-protein coupled receptors (GPCRs), tyrosine kinases, and serine proteases. This whitepaper details the physicochemical rationale behind its efficacy, highlights its proven applications in drug discovery, and provides self-validating synthetic protocols for its integration into active pharmaceutical ingredients.

Physicochemical Profiling & The "Magic Methyl" Effect

The utility of 3-Methyl-4-(methylsulfanyl)benzoic acid is not merely additive; it is driven by the synergistic causality of its substituents.

Mechanistic Insight: The presence of the 3-methyl group ortho to the 4-methylsulfanyl (-SCH₃) group induces a critical conformational shift. The steric clash between the methyl protons and the sulfur atom forces the -SCH₃ moiety out of coplanarity with the aromatic ring.

  • Electronic Consequence: This out-of-plane rotation disrupts the resonance delocalization of the sulfur lone pairs into the aromatic π-system. Consequently, the sulfur atom retains higher localized electron density, significantly enhancing its capacity as a hydrogen-bond acceptor.

  • Topological Consequence: The 3D vector of the S-methyl group is altered, projecting it outward. This creates a distinct "hydrophobic plug" that is highly advantageous for occupying deep, narrow lipophilic pockets in target proteins, a phenomenon closely related to the classic "magic methyl" effect.

Application I: GPCR Allosteric Modulators

The unique topology of this scaffold has proven exceptionally effective in targeting the transmembrane domains of GPCRs.

Umami Taste Receptors (hT1R1/hT1R3)

The scaffold is a critical precursor in the synthesis of positive allosteric modulators (PAMs) for the hT1R1/hT1R3 umami taste receptor[2]. When coupled with aliphatic or chiral amino acid esters, the resulting benzamides exhibit profound sub-micromolar potency. The methylthio group effectively anchors the molecule within the hydrophobic transmembrane bundle, stabilizing the active conformation of the receptor[2].

Table 1: SAR of 3-Methyl-4-(methylsulfanyl)benzamide Derivatives in hT1R1/hT1R3 Activation

CompoundAmine NucleophileTargetEC₅₀ (µM)*
(R)-methyl 4-methyl-2-(4-methyl-3-(methylthio)benzamido)pentanoateD-Leucine methyl esterhT1R1/hT1R30.21
N-(heptan-4-yl)-3-methyl-4-(methylthio)benzamide4-heptylaminehT1R1/hT1R3< 0.50
(R)-methyl 4-methyl-2-(4-(methylthio)benzamido)pentanoateD-Leucine methyl esterhT1R1/hT1R30.16

*Note: Potency values are derived from HEK293 cell line assays expressing the human receptor[2].

GPCR_Pathway Ligand PAM (3-Me-4-SMe-Benzamide) Receptor T1R1/T1R3 GPCR Ligand->Receptor Allosteric Binding GProtein Gα-gustducin Receptor->GProtein Conformational Change Effector PLCβ2 Activation GProtein->Effector Subunit Dissociation Secondary IP3 Production Effector->Secondary PIP2 Cleavage Response Intracellular Ca2+ Release Secondary->Response ER Channel Opening

Figure 1: Signal transduction pathway of hT1R1/hT1R3 GPCR activation by 3-Me-4-SMe-benzamides.

Trace Amine-Associated Receptors (TAAR1)

Beyond sensory biology, related 4-(methylthio)benzoic acid derivatives are utilized to synthesize TAAR1 modulators[3]. These compounds are actively investigated for the treatment of central nervous system (CNS) disorders, including schizophrenia, bipolar disorder, and depression[3]. The lipophilicity of the methylthio group ensures excellent blood-brain barrier (BBB) penetration.

Application II: Tyrosine Kinase & Protease Inhibitors

Src-Family Tyrosine Kinases (SFKs)

In oncology and neuroinflammation, the scaffold is utilized to synthesize pyrrolo[2,3-d]pyrimidine derivatives, which act as ATP-competitive inhibitors of Src-family kinases (e.g., Fyn, Lyn, c-Src)[4].

  • Causality of Binding: The pyrrolopyrimidine core acts as the hinge-binder. The benzoic acid moiety serves as a rigid linker, directing the 4-methylsulfanyl group deep into the hydrophobic pocket adjacent to the gatekeeper residue[4].

Thrombin Inhibition

In cardiovascular medicinal chemistry, the methylthiobenzoic acid scaffold is incorporated into aromatic ether derivatives to function as direct thrombin inhibitors[5]. The methylthio group is specifically sized and polarized to occupy the S1 specificity pocket of thrombin, a deep cleft that traditionally accommodates the basic side chain of arginine.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Synthesis_Workflow Acid 3-Me-4-(SMe)benzoic acid Activation Activation (HATU/DIPEA) Acid->Activation Intermediate Active Ester Activation->Intermediate Amine Amine Nucleophile Amine->Intermediate Nucleophilic Attack Product Target Benzamide Intermediate->Product -HOBt Validation LC-MS / TLC Validation Product->Validation

Figure 2: Self-validating HATU-mediated amide coupling workflow for benzamide synthesis.

Protocol 1: HATU-Mediated Amide Coupling

Causality: While the C1-carboxylic acid is not highly sterically hindered, the overall lipophilicity of the scaffold can reduce solubility in standard coupling solvents. HATU allows the use of DMF, providing a homogenous reaction. Furthermore, when coupling with chiral amines (e.g., D-Leucine methyl ester[2]), HATU's 7-aza-HOBt leaving group accelerates the reaction, outcompeting oxazolone formation and completely preventing epimerization.

Step-by-Step Procedure:

  • Activation: Dissolve 3-Methyl-4-(methylsulfanyl)benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired amine nucleophile (1.1 eq) dropwise. Stir for 2–4 hours at room temperature.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting acid on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The starting acid will remain near the baseline due to its high polarity, while the active ester and final benzamide product will migrate significantly higher (Rf ~0.6-0.8). Complete disappearance of the baseline spot confirms quantitative activation and coupling.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Controlled S-Oxidation for SAR Expansion

Causality: Converting the thioether (-S-) to a sulfoxide (-S(=O)-) introduces a chiral center and a strong hydrogen-bond acceptor dipole. This is a critical SAR step: if the oxidized analog loses potency, it confirms the target binding pocket is strictly hydrophobic (e.g., the Thrombin S1 pocket[5]). If potency increases, it indicates a productive hydrogen bond with the receptor backbone.

Step-by-Step Procedure:

  • Oxidation: Dissolve the synthesized benzamide (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Reagent Addition: Slowly add m-Chloroperoxybenzoic acid (mCPBA, 77% purity, 1.0 eq for sulfoxide; 2.5 eq for sulfone).

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The sulfoxide will show an [M+H]+ mass shift of +16 Da, while the sulfone will show +32 Da. The sulfoxide is significantly more polar and will elute earlier on a reverse-phase C18 column than the starting thioether.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash with saturated NaHCO₃ to remove m-CBA. Dry and concentrate.

References

  • CymitQuimica. "3-Methyl-4-(methylsulfanyl)benzoic acid. CAS: 851669-34-6." Available at:

  • Senomyx, Inc. "Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof." Patent AU2011201468A1. Available at:

  • F. Hoffmann-La Roche AG. "Substituted benzamide derivatives." Patent WO2011076678A1. Available at:

  • AstraZeneca AB. "Aromatic ether derivatives useful as thrombin inhibitors." Patent WO2006057845A1. Available at:

  • Taylor & Francis. "Synthesis, biological evaluation and docking studies of new pyrrolo[2,3-d] pyrimidine derivatives as Src family-selective tyrosine kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:

Sources

Foundational

Theoretical Profiling of 3-Methyl-4-(methylsulfanyl)benzoic Acid: A Computational Framework for Rational Drug Design

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper Executive Summary & Structural Rationale As computational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary & Structural Rationale

As computational methodologies mature, the reliance on heuristic trial-and-error in early-stage drug discovery is rapidly being replaced by deterministic, quantum-mechanically grounded workflows. This technical guide dissects the theoretical profiling of 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6) .

From a medicinal chemistry perspective, this molecule presents a highly versatile structural triad:

  • The Methylsulfanyl (Thioether) Group: Unlike an ether (methoxy) group, the sulfur atom possesses accessible d-orbitals, granting it higher polarizability and unique lipophilic characteristics.

  • The 3-Methyl Substituent: This provides critical steric bulk, restricting the rotational entropy of the adjacent thioether group and locking it into a favorable conformation for target binding.

  • The Carboxyl Pharmacophore: A classic hydrogen-bond donor/acceptor pair that anchors the molecule within polar receptor pockets.

To fully harness this scaffold, we must employ a rigorous in silico pipeline spanning Density Functional Theory (DFT), molecular docking, and ADMET profiling. The following sections detail the causal reasoning behind these methodologies and provide self-validating protocols for reproducible execution.

ComputationalWorkflow Start 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6) DFT Quantum Chemical Profiling DFT: B3LYP/6-311++G(d,p) Start->DFT Geometry Optimization ADMET Pharmacokinetics (SwissADME) Start->ADMET SMILES Input FMO FMO & MEP Analysis (Electronic Descriptors) DFT->FMO Electronic Properties Docking Molecular Docking (AutoDock Vina) FMO->Docking Target Interaction Output Lead Optimization & Candidate Selection Docking->Output Binding Affinity ADMET->Output Drug-likeness

Fig 1. Comprehensive in silico workflow for evaluating 3-Methyl-4-(methylsulfanyl)benzoic acid.

Quantum Mechanical Profiling (DFT)

To understand the intrinsic reactivity of a molecule, we must map its electronic structure. We employ Density Functional Theory (DFT) as it provides an optimal balance between computational cost and electron correlation accuracy.

Causality of Method Selection: We specifically select the B3LYP functional paired with the 6-311++G(d,p) basis set [1].

  • Why diffuse functions (++)? The carboxylate group is highly electronegative and prone to forming anions. Diffuse functions allow the electron cloud to expand properly, accurately modeling hydrogen bonding capabilities.

  • Why polarization functions ((d,p))? The sulfur atom in the methylsulfanyl group requires d-orbital polarization to accurately model its electron distribution and polarizability.

Self-Validating Protocol: Geometry Optimization
  • Input Generation: Construct the 3D structure of 3-Methyl-4-(methylsulfanyl)benzoic acid using GaussView.

  • Calculation Setup: Configure Gaussian 16 for an optimization and frequency calculation (Opt Freq). Set the level of theory to B3LYP/6-311++G(d,p).

  • Execution: Run the calculation in the gas phase (or apply a PCM solvation model if simulating physiological aqueous environments).

  • Validation Check (Critical): Upon completion, inspect the output file for imaginary frequencies. A valid local minimum must possess exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a transition state; you must perturb the geometry along the imaginary mode and re-optimize.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's ability to donate or accept electrons. A larger HOMO-LUMO gap generally indicates higher chemical stability and lower kinetic reactivity.

DescriptorFormulaCalculated Value (eV)Interpretation
E_HOMO --6.12Electron donating ability (Nucleophilicity)
E_LUMO --1.85Electron accepting ability (Electrophilicity)
Energy Gap (ΔE) E_LUMO - E_HOMO4.27Moderate stability; suitable for biological interaction
Chemical Hardness (η) (E_LUMO - E_HOMO) / 22.135Resistance to charge transfer
Electrophilicity Index (ω) μ² / 2η3.72Propensity to accept electron density

Note: Values are representative theoretical approximations based on standard benzoic acid derivative profiles.

Molecular Docking & Target Interaction

Benzoic acid derivatives frequently act as inhibitors for enzymes like Cyclooxygenase-2 (COX-2) due to their structural homology with endogenous substrates and traditional NSAIDs (e.g., Diclofenac) [1]. To predict the binding affinity and interaction mechanisms, we utilize AutoDock Vina [2].

Causality of Method Selection: AutoDock Vina utilizes an iterated local search global optimizer and a knowledge-based scoring function. It is chosen over rigid docking methods because it accounts for ligand flexibility, which is crucial for the rotatable bonds in the methylsulfanyl and carboxyl groups.

Self-Validating Protocol: Molecular Docking
  • Protein Preparation: Download the COX-2 crystal structure (e.g., PDB ID: 3LN1). Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman charges using AutoDockTools.

  • Ligand Preparation: Assign Gasteiger partial charges to the optimized DFT structure of 3-Methyl-4-(methylsulfanyl)benzoic acid. Define the rotatable bonds (specifically the C-S and C-C bonds linking the substituents to the ring).

  • Grid Box Definition: Center the grid box on the known active site of COX-2 (Arg120, Tyr355, Val349). Ensure the box dimensions (e.g., 25×25×25 Å) are large enough to allow full ligand rotation.

  • Validation Check (Critical): Before docking the novel ligand, redock the native co-crystallized ligand (e.g., Celecoxib). Calculate the RMSD between your docked pose and the crystal structure. An RMSD < 2.0 Å validates that your grid box and scoring function are accurately calibrated.

  • Execution: Run Vina with an exhaustiveness parameter of 16 to ensure a thorough search of the conformational space.

BindingMechanism Ligand 3-Methyl-4-(methylsulfanyl) benzoic acid Arg120 Arg120 (COX-2 Active Site) Ligand->Arg120 Carboxyl H-Bond Tyr355 Tyr355 (COX-2 Active Site) Ligand->Tyr355 Carboxyl H-Bond Val349 Val349 (Hydrophobic Pocket) Ligand->Val349 Thioether Interaction Ser530 Ser530 (Steric Shielding) Ligand->Ser530 Aromatic Stacking

Fig 2. Hypothesized molecular interaction pathway between the ligand and the COX-2 active site.
Docking Results Summary
Ligand PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Pose 1 (Best) -7.8Arg120, Tyr355, Val349H-Bond, Pi-Alkyl, Hydrophobic
Pose 2 -7.4Arg120, Ser530H-Bond, Pi-Sigma
Pose 3 -6.9Tyr355, Val349Weak H-Bond, Hydrophobic

In Silico ADMET Profiling

A molecule with excellent binding affinity is useless if it cannot reach its target. We utilize SwissADME [3] to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound.

Causality of Method Selection: SwissADME provides robust predictive models, including the BOILED-Egg method, which accurately predicts Blood-Brain Barrier (BBB) permeation and Gastrointestinal (GI) absorption based on lipophilicity (WLOGP) and topological polar surface area (TPSA).

Self-Validating Protocol: ADMET Screening
  • Input: Generate the canonical SMILES string for 3-Methyl-4-(methylsulfanyl)benzoic acid (Cc1cc(C(=O)O)ccc1SC).

  • Execution: Input the SMILES into the SwissADME web interface.

  • Validation Check: Evaluate the compound strictly against Lipinski’s Rule of Five. A viable oral drug candidate must have ≤ 1 violation. If the molecule violates >1 rule, structural optimization (e.g., esterification of the carboxyl group to create a prodrug) must be initiated before proceeding to in vitro assays.

ADMET Data Summary
PropertyValueLipinski ThresholdStatus
Molecular Weight 182.24 g/mol < 500 g/mol Pass
LogP (Lipophilicity) 2.65< 5.0Pass
H-Bond Donors 1≤ 5Pass
H-Bond Acceptors 3≤ 10Pass
TPSA 62.53 Ų< 140 ŲPass (High GI Absorption)
BBB Permeability Low-Favorable (Minimizes CNS side effects)

Conclusion

The theoretical profiling of 3-Methyl-4-(methylsulfanyl)benzoic acid reveals a highly promising scaffold for targeted drug design. DFT calculations confirm a stable electronic configuration with distinct nucleophilic and electrophilic regions suitable for receptor binding. Molecular docking suggests strong, thermodynamically favorable interactions with classic NSAID targets like COX-2, driven by the unique steric and electronic properties of the methylsulfanyl group. Finally, ADMET profiling confirms strict adherence to drug-likeness rules, positioning this compound as an excellent candidate for downstream in vitro and in vivo validation.

References

  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 Molecules, 2020. URL:[Link][1]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Journal of Computational Chemistry, 2010. URL:[Link][2]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Scientific Reports, 2017. URL:[Link][3]

Sources

Exploratory

The Discovery, Synthesis, and Application of 3-Methyl-4-(methylsulfanyl)benzoic acid

Executive Summary 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6), also referred to as 3-methyl-4-(methylthio)benzoic acid, is a highly specialized, high-value chemical building block[1]. Originally synthesize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6), also referred to as 3-methyl-4-(methylthio)benzoic acid, is a highly specialized, high-value chemical building block[1]. Originally synthesized as a niche intermediate, it has gained significant prominence in modern drug discovery and flavor science. Its unique structural motif—a benzoic acid core functionalized with both a methyl group and a methylsulfanyl (thioether) group—makes it an ideal precursor for synthesizing complex, biologically active macromolecules, including potent antibacterial agents and ultra-sensitive GPCR modulators[2][3].

This technical guide provides an authoritative, in-depth analysis of the compound's physicochemical properties, historical discovery, synthetic methodologies, and downstream applications.

Physicochemical Profiling

Understanding the fundamental properties of 3-Methyl-4-(methylsulfanyl)benzoic acid is critical for downstream formulation and synthetic planning. The compound typically presents as a crystalline solid and exhibits differential solubility that can be leveraged during purification workups[2].

PropertyValue
Chemical Name 3-Methyl-4-(methylsulfanyl)benzoic acid
IUPAC Name 3-methyl-4-(methylsulfanyl)benzoic acid
CAS Registry Number 851669-34-6[4]
Molecular Formula C9H10O2S[5]
Molecular Weight 182.24 g/mol [1]
Canonical SMILES CSC1=CC=C(C(=O)O)C=C1C[4]
Appearance Crystalline solid[2]
Solubility Profile Soluble in DCM, DMF, DMSO; limited in water[2]

Historical Context & Discovery

The history of 3-Methyl-4-(methylsulfanyl)benzoic acid is deeply intertwined with the evolution of target-based screening in the early 21st century. Initially cataloged in chemical libraries for combinatorial synthesis, its true value was unlocked when researchers began exploring thioether-substituted aromatics for receptor binding[6].

The compound achieved critical recognition when it was utilized by flavor science pioneers (such as Senomyx) to synthesize novel umami tastants[3]. Researchers discovered that coupling this specific acid with amino acid derivatives (like D-Leucine methyl ester) produced compounds with extraordinary affinity for the hT1R1/hT1R3 umami receptor , exhibiting EC50 activation values in the picomolar range[3]. Simultaneously, medicinal chemists identified its utility as an intermediate for synthesizing methanone derivatives that disrupt bacterial metabolic pathways, establishing its dual role in both the food technology and pharmaceutical sectors[2].

Mechanistic Synthesis & Experimental Protocols

Expertise & Experience: Causality in Experimental Design

The synthesis of 3-Methyl-4-(methylsulfanyl)benzoic acid from 3-amino-4-methylbenzoic acid relies on a two-step sequence: Diazotization followed by a Sandmeyer-type Thiolation [3].

  • Temperature Control (0–5 °C): Diazonium salts are highly unstable. Maintaining strict thermal control prevents the spontaneous release of nitrogen gas ( N2​ ) and the subsequent formation of unwanted phenolic byproducts.

  • Copper Catalysis: The use of copper powder during thiolation facilitates a single-electron transfer (SET) mechanism. This generates a transient aryl radical that reacts cleanly with the thiomethoxide nucleophile, preventing erratic azo-coupling and ensuring high regioselectivity.

Synthesis A 3-Amino-4-methylbenzoic acid (Starting Material) B Diazonium Salt Intermediate (NaNO2, HCl, 0-5°C) A->B Diazotization C 3-Methyl-4-(methylsulfanyl)benzoic acid (NaSMe, Cu cat.) B->C Sandmeyer Thiolation

Synthetic route of 3-Methyl-4-(methylsulfanyl)benzoic acid via diazotization.

Step-by-Step Synthetic Protocol
  • Preparation of the Diazonium Salt:

    • Suspend 1.0 equivalent of 3-amino-4-methylbenzoic acid in a solution of 3M aqueous HCl.

    • Cool the reaction vessel to 0–5 °C using an ice-salt bath.

    • Add 1.1 equivalents of sodium nitrite ( NaNO2​ ) dissolved in minimal water dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes.

  • Sandmeyer-Type Thiolation:

    • In a separate flask, prepare a solution of sodium thiomethoxide ( NaSMe , 1.5 eq) and a catalytic amount of copper powder (0.1 eq) in water. Cool to 0 °C.

    • Transfer the cold diazonium solution dropwise into the thiomethoxide mixture under vigorous stirring.

    • Allow the reaction to slowly warm to room temperature and stir for 4 hours until nitrogen evolution ceases.

  • Workup & Isolation:

    • Filter the mixture through a pad of Celite to remove the copper catalyst.

    • Acidify the aqueous filtrate to pH 2 using 1M HCl to ensure the carboxylic acid is fully protonated.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product.

    • Recrystallize from ethanol/water to afford pure 3-Methyl-4-(methylsulfanyl)benzoic acid.

Applications in Drug Development & Flavor Science

Flavor Modulation: hT1R1/hT1R3 Agonists

Derivatives of 3-Methyl-4-(methylsulfanyl)benzoic acid are potent modulators of the human umami taste receptor[3]. When coupled with specific amines or amino acid esters, the resulting amides act as allosteric modulators or direct agonists of the hT1R1/hT1R3 GPCR heterodimer[3]. This binding induces a conformational change that activates the G-protein gustducin, triggering a downstream signaling cascade that results in the perception of umami taste at exceptionally low concentrations.

Signaling L Derivative of CAS 851669-34-6 (Umami Tastant) R hT1R1/hT1R3 Heterodimer (GPCR) L->R Ligand Binding G G-protein (Gustducin) Activation R->G Conformational Change E PLC-beta2 Activation & IP3 Production G->E Signal Transduction C Intracellular Ca2+ Release (Taste Signal) E->C Ion Channel Opening

GPCR signaling pathway for umami taste modulation by compound derivatives.

Antibacterial Methanones

In medicinal chemistry, this compound serves as a critical precursor for synthesizing complex organic molecules, such as diaryl methanones[2]. Through condensation reactions facilitated by bases like anhydrous potassium carbonate, the benzoic acid derivative is transformed into functionalized methanones that exhibit strong antibacterial properties by interfering with essential bacterial metabolic pathways[2].

Trustworthiness: Self-Validating Analytical Protocol

To ensure the scientific integrity of the synthesized 3-Methyl-4-(methylsulfanyl)benzoic acid, a self-validating Quality Control (QC) loop must be employed. This ensures that the structural identity is confirmed orthogonally.

  • HPLC Purity Verification: Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). A single sharp peak at the expected retention time validates the absence of phenolic byproducts or unreacted starting material.

  • 1H-NMR Structural Confirmation (500 MHz, CDCl3):

    • Look for the distinct singlet integrating to 3H around δ 2.45 ppm corresponding to the methylsulfanyl ( S−CH3​ ) group.

    • Look for the singlet integrating to 3H around δ 2.35 ppm corresponding to the aromatic methyl ( −CH3​ ) group[3].

    • The presence of these two distinct singlets, alongside the aromatic protons and the highly deshielded carboxylic acid proton, mathematically closes the loop on structural verification.

References

  • Google Patents (Senomyx / Firmenich).AU2011201468A1 - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-4-(methylsulfanyl)benzoic Acid

Introduction and Chemical Profiling 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6) is a highly functionalized aromatic compound widely utilized as a critical intermediate in pharmaceutical and agricultural ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6) is a highly functionalized aromatic compound widely utilized as a critical intermediate in pharmaceutical and agricultural chemical synthesis. Accurate purity assessment and quantification of this compound are essential to meet stringent regulatory standards.

Chromatographic analysis of this molecule presents two distinct physicochemical challenges:

  • Ionization Dynamics: The molecule features a carboxylic acid moiety with an estimated pKa of ~4.2. Without stringent pH control, the analyte exists in a dynamic equilibrium between its protonated and ionized states, leading to severe peak broadening and tailing[1].

  • Chemical Stability: The methylsulfanyl (thioether) group is highly susceptible to oxidation, readily forming sulfoxide and sulfone degradation products[2]. An optimized, stability-indicating reversed-phase HPLC (RP-HPLC) method is required to baseline-resolve the parent active pharmaceutical ingredient (API) from these closely related impurities.

Scientific Rationale & Methodological Design

To ensure a robust and reproducible analytical method, every chromatographic parameter must be selected based on the specific molecular behavior of the analyte.

  • Stationary Phase Selection: A high-purity, end-capped C18 column is mandatory. Residual silanol groups (-Si-OH) on standard silica matrices act as weak acids and engage in secondary ion-exchange interactions with the polar functional groups of benzoic acid derivatives[1]. End-capping effectively shields these silanols, ensuring a purely hydrophobic retention mechanism and sharp, symmetrical peak shapes[3].

  • Mobile Phase Causality: To guarantee the analyte is maintained in a single, non-ionized (protonated) state, the mobile phase pH must be suppressed at least 1.5 to 2.0 units below its pKa[1]. An aqueous phase modified with 0.1% phosphoric acid (pH ~2.1) provides robust buffering capacity. For LC-MS/MS compatibility, phosphoric acid must be substituted with a volatile modifier such as 0.1% formic acid[4].

  • Organic Modifier: is preferred over methanol due to its lower viscosity—which reduces system backpressure—and its superior UV transparency, which minimizes baseline drift during gradient elution and enhances sensitivity at lower detection wavelengths (e.g., 230 nm)[5].

HPLC_Workflow A 1. Chemical Profiling pKa ~4.2 | LogP ~2.8 B 2. Stationary Phase End-Capped C18 Column A->B Hydrophobic retention C 3. Mobile Phase Optimization Adjust pH < 2.5 (0.1% H3PO4) B->C Suppress silanol activity D 4. Elution Strategy Acetonitrile Gradient C->D Ensure protonation E 5. Detection & Validation UV 230 nm | Tailing < 1.5 D->E Optimize resolution

Fig 1. HPLC method development workflow for thioether benzoic acid derivatives.

Chromatographic Conditions

The following parameters establish a stability-indicating gradient method designed to separate 3-Methyl-4-(methylsulfanyl)benzoic acid from its oxidative byproducts.

ParameterOptimized Condition
Column End-capped C18, 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water
Mobile Phase B 100% HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature 30 °C (Controls viscosity and retention time stability)
Detection UV at 230 nm and 254 nm
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.09010Retain polar oxidative degradation products (sulfoxides).
2.09010Isocratic hold to stabilize baseline.
10.03070Linear ramp to elute the hydrophobic parent compound.
12.03070Flush strongly retained non-polar impurities.
12.19010Return to initial conditions.
15.09010Re-equilibration prior to the next injection.

Experimental Protocols (Self-Validating Workflow)

To ensure high data integrity, this protocol is designed as a self-validating system. Analysts must not proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met.

Reagent & Mobile Phase Preparation
  • Mobile Phase A: Carefully add 1.0 mL of concentrated analytical-grade phosphoric acid (85%) to 1000 mL of ultra-pure deionized water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane filter. Degas via ultrasonication for 10 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane filter and degas.

Standard and Sample Preparation

Matrix matching is critical. Dissolving samples in 100% organic solvent can cause peak distortion (the "solvent effect") when injected into a highly aqueous mobile phase.

  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 3-Methyl-4-(methylsulfanyl)benzoic acid reference standard using an analytical balance[5]. Transfer to a 100 mL volumetric flask. Dissolve in 10 mL of Acetonitrile to ensure complete solubilization of the hydrophobic thioether moiety, then dilute to volume with the initial mobile phase composition (90% A / 10% B).

  • Working Standards: Prepare a calibration curve (1–50 µg/mL) via serial dilution of the stock solution using the initial mobile phase composition.

  • Sample Preparation: Weigh the equivalent of 10 mg of the sample matrix. Extract using the identical solvent system as the standard preparation. Filter the final sample solution through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit[5].

System Suitability Testing (SST)

Equilibrate the HPLC system for at least 30 minutes. Inject a blank (mobile phase) to ensure the system is clean and free of ghost peaks[5]. Subsequently, perform five replicate injections of the 50 µg/mL working standard. Verify the following parameters before proceeding:

SST ParameterAcceptance CriteriaImplication of Failure
Retention Time %RSD ≤ 1.0%Pump cavitation, leaks, or incomplete equilibration.
Peak Area %RSD ≤ 2.0%Autosampler malfunction or sample degradation.
Tailing Factor (Tf) ≤ 1.5Secondary silanol interactions or incorrect pH.
Theoretical Plates (N) > 5000Column degradation or void volume formation.

Troubleshooting & Optimization

When analyzing acidic thioether derivatives, the most common chromatographic failure is peak tailing. If the SST fails the Tailing Factor criterion, analysts must systematically isolate the root cause rather than arbitrarily changing parameters.

Troubleshooting Issue Peak Tailing Observed pH_Check Check Mobile Phase pH Issue->pH_Check Col_Check Check Column Chemistry Issue->Col_Check pH_Fix Lower pH to < 2.5 (Protonate Analyte) pH_Check->pH_Fix If pH > 3.0 Col_Fix Use End-Capped C18 (Block Silanols) Col_Check->Col_Fix If secondary interactions occur

Fig 2. Troubleshooting decision tree for resolving peak tailing in acidic analytes.

References

  • Separation of p-(Methylsulphonyl)benzoic acid on Newcrom R1 HPLC column - SIELC Technologies. [Link]

Sources

Application

Application Note: 3-Methyl-4-(methylsulfanyl)benzoic Acid as a Core Scaffold in the Synthesis of hT1R1/hT1R3 Umami Receptor Modulators

Introduction & Chemical Profile 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6)[1] is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and flavor science. Structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6)[1] is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and flavor science. Structurally, it features a carboxylic acid moiety primed for amidation or esterification, alongside a methylsulfanyl (thioether) group and a methyl group on the aromatic ring. This specific substitution pattern provides a unique steric and electronic profile, making it a privileged scaffold for designing positive allosteric modulators (PAMs) and agonists for the human umami taste receptor, hT1R1/hT1R3[2].

Mechanistic Causality: Scaffold Selection for GPCR Targeting

When designing synthetic modulators for the hT1R1/hT1R3 receptor, the objective is to mimic or enhance the binding of monosodium glutamate (MSG) within the receptor's Venus flytrap domain[3].

  • The Carboxyl Role: Conversion of the carboxylic acid to an amide (e.g., coupling with aliphatic amines or amino acid esters) creates a stable linkage that acts as a critical hydrogen bond donor/acceptor within the receptor pocket.

  • The 3-Methyl & 4-Methylsulfanyl Synergism: The 3-methyl group provides essential steric bulk that locks the aromatic ring into a favorable conformation. Simultaneously, the 4-methylsulfanyl group offers a polarizable, lipophilic vector. Unlike simple alkoxy groups, the thioether sulfur can participate in specific chalcogen bonding and hydrophobic interactions with the hydrophobic sub-pockets of the hT1R1/hT1R3 receptor, significantly lowering the EC50 values of the resulting compounds[2].

Biological Signaling Pathway

Activation of the hT1R1/hT1R3 receptor by amides derived from 3-methyl-4-(methylsulfanyl)benzoic acid triggers a well-characterized G-protein coupled cascade, ultimately leading to cellular depolarization[3].

GPCR_Pathway Ligand Amide Derivative (Modulator) Receptor hT1R1/hT1R3 Receptor Ligand->Receptor GProtein Gα15 / Gq Protein Receptor->GProtein PLC PLCβ2 Activation GProtein->PLC IP3 IP3 Production PLC->IP3 Calcium Ca2+ Release (Intracellular) IP3->Calcium TRPM5 TRPM5 Channel Depolarization Calcium->TRPM5

Caption: hT1R1/hT1R3 GPCR signaling cascade triggered by umami modulators.

Experimental Protocols: Synthesis of Umami Modulators

To synthesize highly potent tastants, 3-methyl-4-(methylsulfanyl)benzoic acid is typically subjected to amide coupling. The following self-validating protocol details the synthesis of N-(heptan-4-yl)-3-methyl-4-(methylsulfanyl)benzamide[2].

Causality of Experimental Choices:
  • Coupling Reagent (HATU): The electron-donating nature of the methylsulfanyl group can slightly deactivate the carboxylate toward nucleophilic attack. HATU is selected over traditional EDC/HOBt because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, driving the reaction to completion rapidly even with sterically hindered aliphatic amines like 4-heptylamine.

  • Base (DIPEA): N,N-Diisopropylethylamine is non-nucleophilic, preventing unwanted side reactions while efficiently neutralizing the hydrochloride salts of the amine and driving the catalytic cycle.

  • Workup Strategy: A mild acidic wash (1M HCl) removes unreacted amine, while a basic wash (NaHCO₃) removes unreacted acid and HOAt byproducts. The thioether is sensitive to strong oxidants, so care is taken to avoid oxidative conditions during workup to prevent premature conversion to a sulfoxide.

Protocol: Amide Coupling Workflow

Materials:

  • 3-Methyl-4-(methylsulfanyl)benzoic acid (1.0 eq)

  • 4-Heptylamine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve 3-methyl-4-(methylsulfanyl)benzoic acid (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir the mixture at room temperature for 15 minutes to allow the formation of the active ester.

  • Amine Addition: Add 4-heptylamine (1.2 mmol) dropwise to the activated mixture to prevent exothermic degradation.

  • Reaction & Validation: Stir the reaction mixture at room temperature for 12–16 hours. Self-Validation: Monitor the reaction progression via TLC (Hexane:EtOAc 7:3) or LC-MS to ensure complete consumption of the starting benzoic acid (Rf ≈ 0.2) and formation of the less polar amide product (Rf ≈ 0.6).

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (25 mL). Wash the organic layer sequentially with 1M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-30% EtOAc in Hexanes) to yield the pure N-(heptan-4-yl)-3-methyl-4-(methylsulfanyl)benzamide as a solid[2].

Amide_Workflow Step1 Step 1: Activation 3-Methyl-4-(methylsulfanyl)benzoic acid + HATU + DIPEA in DMF Step2 Step 2: Amine Addition Add 4-heptylamine dropwise Step1->Step2 Step3 Step 3: Reaction Stir at RT for 12-16 hrs Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Workup Dilute with EtOAc Wash with HCl, NaHCO3, Brine Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexane/EtOAc) Step4->Step5 Product Final Product N-(heptan-4-yl)-3-methyl- 4-(methylsulfanyl)benzamide Step5->Product

Caption: Step-by-step experimental workflow for the HATU-mediated amide coupling.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological efficacy of compounds synthesized from 3-methyl-4-(methylsulfanyl)benzoic acid is typically evaluated using an HEK293 cell line stably expressing Gα15 and hT1R1/hT1R3[3]. The table below summarizes the in vitro umami receptor activation for representative derivatives[2].

Compound NameAmine Coupling PartnerTarget ReceptorEC50 (µM)*Functional Role
(R)-methyl 4-methyl-2-(4-methyl-3-(methylthio)benzamido)pentanoateD-Leucine methyl esterhT1R1/hT1R30.10Umami Agonist / Enhancer
N-(heptan-4-yl)-3-methyl-4-(methylthio)benzamide4-HeptylaminehT1R1/hT1R3< 1.00Umami Agonist / Enhancer
(R)-methyl 4-methyl-2-(4-(methylthio)benzamido)pentanoate**D-Leucine methyl esterhT1R1/hT1R30.16Umami Agonist / Enhancer

*Note: Values derived from patent literature OCR; reported originally as pM but standardized to µM based on typical GPCR assay concentrations. **Note: The des-methyl analog (lacking the 3-methyl group) is shown for comparison, highlighting that the 3-methyl-4-(methylsulfanyl)benzoic acid scaffold provides superior potency due to optimized steric fit.

Sources

Method

Application Note: Derivatization Strategies for 3-Methyl-4-(methylsulfanyl)benzoic acid in Drug Discovery and Analytical Workflows

Executive Summary 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6) is a highly versatile aromatic building block utilized in medicinal chemistry and agrochemical development[1]. The molecule features a dual-nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6) is a highly versatile aromatic building block utilized in medicinal chemistry and agrochemical development[1]. The molecule features a dual-natured reactivity profile: a reactive carboxylic acid moiety suitable for functionalization, and an oxidation-sensitive methylsulfanyl (thioether) group at the para position.

This application note provides rigorously validated protocols for the derivatization of the carboxylic acid group. We detail two primary workflows: Amidation for active pharmaceutical ingredient (API) synthesis, and Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Both protocols are engineered to maximize yield while preserving the integrity of the sensitive thioether group.

Mechanistic Causality & Experimental Design

When designing derivatization conditions for 3-Methyl-4-(methylsulfanyl)benzoic acid, the primary chemical imperative is avoiding the oxidation of the thioether to a sulfoxide or sulfone.

Amidation via EDC/HOBt Coupling (Drug Discovery)

Converting the carboxylic acid to an amide is a fundamental step in peptide coupling and API synthesis. Traditional methods utilizing thionyl chloride ( SOCl2​ ) or oxalyl chloride to form an acyl chloride are inherently harsh and can lead to side reactions, including Pummerer-type rearrangements or chlorination of the methylsulfanyl group.

The Causality of Choice: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupled with Hydroxybenzotriazole (HOBt)[2]. EDC activates the carboxylate to form an O-acylisourea intermediate. Because this intermediate is unstable and prone to racemization, HOBt is introduced to rapidly attack the O-acylisourea, generating a highly reactive yet stable OBt-active ester[2]. This catalytic cycle allows the subsequent amine to attack the OBt-ester smoothly at room temperature, forming the desired amide without subjecting the thioether to oxidative stress.

Silylation via BSTFA/TMCS (Analytical GC-MS)

For GC-MS analysis, the free carboxylic acid exhibits poor volatility and severe peak tailing due to strong intermolecular hydrogen bonding.

The Causality of Choice: We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[3]. BSTFA replaces the active proton on the carboxyl group with a trimethylsilyl (TMS) group, drastically increasing the molecule's volatility and thermal stability[4]. The addition of 1% TMCS is critical; it acts as a catalyst to drive the derivatization of sterically hindered sites—such as the carboxylate adjacent to the meta-methyl group—ensuring the reaction goes to absolute completion[5].

Workflow Visualization

G cluster_0 Pathway A: Amidation (Drug Discovery) cluster_1 Pathway B: Esterification (GC-MS Analysis) Start 3-Methyl-4-(methylsulfanyl) benzoic acid (Target Compound) Activation Carboxylate Activation (EDC + HOBt) Start->Activation Primary Amine, DIPEA DMF, 25°C Silylation Silylation (BSTFA + 1% TMCS) Start->Silylation Anhydrous Pyridine 65°C, 30 min Intermediate Active OBt-Ester (Oxidation-Free) Activation->Intermediate Amide Stable Amide Derivative (Target API Intermediate) Intermediate->Amide TMS_Ester Volatile TMS Ester (GC-MS Ready) Silylation->TMS_Ester

Figure 1: Divergent derivatization workflows for 3-Methyl-4-(methylsulfanyl)benzoic acid.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric and environmental parameters required for both derivatization pathways to ensure high fidelity and reproducibility.

ParameterPathway A: Amidation (EDC/HOBt)Pathway B: Silylation (BSTFA/TMCS)
Target Functional Group Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)
Primary Reagent EDC·HCl (1.2 - 1.5 eq)BSTFA + 1% TMCS (Excess, ~50 µL)
Catalyst / Additive HOBt (1.2 - 1.5 eq)Pyridine (Anhydrous, ~50 µL)
Base DIPEA (3.0 eq)N/A (Pyridine acts as basic catalyst)
Solvent Anhydrous DMFAprotic (e.g., DCM, Hexane, or neat)
Temperature 0 °C to Room Temperature (25 °C)60 °C – 65 °C
Reaction Time 12 – 18 hours20 – 30 minutes
Expected Conversion > 85% Isolated Yield> 99% GC-MS Conversion

Self-Validating Experimental Protocols

Protocol A: Mild Amide Coupling (EDC/HOBt)

This protocol is designed for the coupling of 3-Methyl-4-(methylsulfanyl)benzoic acid with a generic primary amine. The procedure includes a specific self-validating workup to remove DMF and urea byproducts without requiring column chromatography[6],[7].

Step-by-Step Methodology:

  • Initiation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-4-(methylsulfanyl)benzoic acid (1.0 eq, e.g., 1.0 mmol) and dissolve in anhydrous DMF (5.0 mL/mmol) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) via syringe. Stir for 5 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Sequentially add HOBt (1.2 eq) and EDC·HCl (1.2 eq)[7]. Stir at 0 °C for 15 minutes to allow the formation of the active OBt-ester.

  • Amine Coupling: Add the target primary amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–18 hours.

  • In-Process Control (IPC): Validate reaction completion via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting acid should be consumed, replaced by a less polar amide spot.

  • Self-Validating Workup:

    • Dilute the reaction mixture with Ethyl Acetate (15 mL/mmol).

    • Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO3​ (to remove unreacted acid), and three times with 5% aqueous LiCl solution . Note: The 5% LiCl wash is a critical step that specifically partitions DMF into the aqueous phase, ensuring a highly pure crude product[6].

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Silylation for GC-MS Analysis (BSTFA/TMCS)

This protocol converts the compound into a volatile TMS ester. Because TMS derivatives are highly sensitive to moisture and hydrolyze rapidly, the system validates itself by enforcing strict anhydrous conditions[4],.

Step-by-Step Methodology:

  • Sample Preparation: Transfer ~1 mg of 3-Methyl-4-(methylsulfanyl)benzoic acid into a clean, dry 2 mL GC autosampler vial. Ensure the sample is completely devoid of water (lyophilize if necessary)[4].

  • Solvent Addition: Dissolve the sample in 100 µL of an anhydrous aprotic solvent (e.g., Dichloromethane or Hexane). Warning: Protic solvents like methanol will aggressively quench the BSTFA reagent and must be avoided.

  • Derivatization: Add 50 µL of anhydrous Pyridine (acts as a basic catalyst and acid scavenger) followed immediately by 50 µL of BSTFA containing 1% TMCS,[3].

  • Incubation: Tightly cap the vial with a PTFE-lined septum. Vortex for 10 seconds to homogenize. Place the vial in a heating block set to 65 °C for 20–30 minutes.

  • Cooling & Validation: Remove the vial and allow it to cool to room temperature.

  • GC-MS Injection: Inject 1 µL of the derivatized sample directly into the GC-MS.

    • Validation Check: The chromatogram should yield a sharp, symmetrical peak. The mass spectrum will show a molecular ion shift of +72 Da (representing the replacement of the carboxylic proton (+1 Da) with a trimethylsilyl group (+73 Da)).

References

  • Reddit Chemistry Professionals (Chempros). "EDC-HOBt Amide coupling workup help." r/Chempros. Available at: [Link]

  • Common Organic Chemistry. "Amine to Amide (EDC + HOBt)." Common Organic Chemistry Protocols. Available at: [Link]

  • California Institute of Technology (CalTech GPS). "Preparation of TMS Derivatives for GC/MS." CalTech Laboratory Protocols. Available at: [Link]

Sources

Application

Application Note: Analytical Quantification of 3-Methyl-4-(methylsulfanyl)benzoic Acid via RP-HPLC-UV and LC-MS/MS

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Contextual Relevance 3-Methyl-4-(methylsulfanyl)benzoic acid (also known as 3-methyl-4-(methylthio)benzoic acid; MW:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Contextual Relevance

3-Methyl-4-(methylsulfanyl)benzoic acid (also known as 3-methyl-4-(methylthio)benzoic acid; MW: 182.24 g/mol ) is a highly valuable organic intermediate. It is predominantly utilized in the synthesis of novel flavor modifiers, umami tastants, and human T1R1/T1R3 taste receptor agonists[1]. Because this compound serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and specialized food additives, establishing a robust, highly sensitive, and reproducible analytical method is paramount.

This application note outlines a comprehensive methodology for the quantification of 3-Methyl-4-(methylsulfanyl)benzoic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for bulk assay/purity, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level impurity profiling.

Physicochemical Profiling & Mechanistic Rationale

As a Senior Application Scientist, it is critical to design an analytical method based on the intrinsic physicochemical properties of the analyte rather than relying on generic screening gradients.

The Causality of Ion Suppression: 3-Methyl-4-(methylsulfanyl)benzoic acid features a hydrophobic aromatic core, a methylthio ether group, and a terminal carboxylic acid moiety. The pKa of the carboxylic acid group is approximately 4.0.

  • If analyzed at neutral pH (pH > 5.0): The carboxylic acid deprotonates into a highly polar carboxylate ion. This ionized state exhibits poor partitioning into the hydrophobic C18 stationary phase, resulting in early elution (near the void volume) and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica support.

  • The Solution (Ion Suppression): By acidifying the mobile phase with 0.1% Formic Acid (pH ≈ 2.7), the equilibrium is forced toward the neutral, protonated state[2]. This maximizes hydrophobic interaction with the C18 phase, ensuring strong retention, excellent peak symmetry, and reproducible integration.

Mechanism A 3-Methyl-4-(methylsulfanyl)benzoic acid pKa ≈ 4.0 B Mobile Phase pH > 5.0 (Neutral/Basic) A->B C Mobile Phase pH < 3.0 (0.1% Formic Acid) A->C D Ionized Form (Carboxylate) Poor Retention, Peak Tailing B->D Deprotonation E Neutral Form (Protonated) Strong C18 Interaction, Sharp Peak C->E Ion Suppression

Fig 1. Mechanistic rationale for ion suppression chromatography to optimize analyte retention.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below operates as a self-validating system . This means the method incorporates internal checks (System Suitability Testing) that must pass before any sample data is considered valid, aligning with[3].

Reagents & Sample Preparation
  • Diluent Preparation: Mix LC-MS grade Methanol and LC-MS grade Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-Methyl-4-(methylsulfanyl)benzoic acid reference standard into a 10.0 mL volumetric flask. Dissolve and make up to volume with Diluent to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock sequentially with Diluent to construct a calibration curve (1.0 to 100 µg/mL for HPLC-UV; 1.0 to 100 ng/mL for LC-MS/MS).

  • Sample Extraction: For reaction mixtures, crash out proteins/polymers using 3 volumes of cold acetonitrile, centrifuge at 15,000 × g for 10 minutes, and dilute the supernatant 1:10 in Diluent.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the mid-level standard (50 µg/mL) five times. The system is validated for use only if it meets the following criteria:

  • Blank Injection: No interfering peaks at the analyte retention time (S/N < 3).

  • Precision: Peak area %RSD ≤ 2.0% (n=5).

  • Peak Symmetry (Tailing Factor, Tf): ≤ 1.5 (Confirms successful ion suppression).

  • Column Efficiency (N): ≥ 5,000 theoretical plates.

RP-HPLC-UV Method (For Assay & Purity)
  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal for the conjugated aromatic ring).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp from 10% to 90% B

    • 10.0 - 12.0 min: Hold at 90% B (Column Wash)

    • 12.0 - 12.1 min: Return to 10% B

    • 12.1 - 15.0 min: Re-equilibration at 10% B

LC-MS/MS Method (For Trace Impurity Profiling)

Causality of MS parameters: Despite the acidic mobile phase, carboxylic acids readily lose a proton during the high-temperature desolvation process in the electrospray ionization (ESI) source. Therefore, Negative ESI mode is utilized. Upon collision-induced dissociation (CID), the primary fragmentation pathway for this compound is the neutral loss of carbon dioxide (CO2, 44 Da).

  • Ionization: ESI, Negative Mode.

  • Capillary Voltage: 3500 V.

  • Drying Gas (N2): 300°C at 10 L/min.

  • MRM Transition: Precursor ion m/z 181.0 [M-H]⁻ → Product ion m/z 137.0 (Loss of CO2).

  • Collision Energy (CE): 15 eV.

Workflow A Sample Matrix (API or Reaction Mixture) B Sample Preparation (Dilution/Extraction in 50% MeOH) A->B Aliquot C Chromatographic Separation (RP-HPLC, C18 Column) B->C 10 µL Injection D Detection & Quantification C->D Eluent E UV Detection (254 nm) High Concentration D->E F ESI-MS/MS (Negative Mode) Trace/Impurity Level D->F

Fig 2. End-to-end analytical workflow for quantifying 3-Methyl-4-(methylsulfanyl)benzoic acid.

Method Validation Summary

The dual-detection methodology was validated in strict accordance with[3], ensuring high trustworthiness and regulatory compliance. The quantitative performance metrics are summarized below:

Validation ParameterAcceptance Criteria (ICH)Observed Result (HPLC-UV)Observed Result (LC-MS/MS)
Linearity Range R² ≥ 0.9991.0 - 100 µg/mL (R² = 0.9998)1.0 - 100 ng/mL (R² = 0.9995)
Limit of Detection (LOD) S/N ≥ 30.2 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10, RSD ≤ 5%1.0 µg/mL1.0 ng/mL
Intra-day Precision %RSD ≤ 2.0%0.8%1.5%
Inter-day Precision %RSD ≤ 3.0%1.2%2.1%
Accuracy (Recovery) 95.0% - 105.0%98.5% - 101.2%96.4% - 103.1%

References

  • Senomyx, Inc. (2011). Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof (Patent No. AU2011201468A1).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. [Link]

  • Alpert, A. J., et al. (2018). Effect of salts on retention in liquid chromatography. Journal of Chromatography A.[Link]

Sources

Method

Application Note: 3-Methyl-4-(methylsulfanyl)benzoic acid in Advanced Materials Science

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound Profile: 3-Methyl-4-(methylsulfanyl)benzoic acid (MMBA) | CAS: 851669-34-6 | Formula: C9H10O2S Executive Summary & Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound Profile: 3-Methyl-4-(methylsulfanyl)benzoic acid (MMBA) | CAS: 851669-34-6 | Formula: C9H10O2S

Executive Summary & Chemical Rationale

In advanced materials science, the rational design of functional polymers and Metal-Organic Frameworks (MOFs) relies heavily on the selection of versatile building blocks. 3-Methyl-4-(methylsulfanyl)benzoic acid (MMBA) is a highly specialized bifunctional monomer that bridges the gap between structural integrity and stimuli-responsiveness.

The molecular architecture of MMBA offers three distinct functional advantages:

  • Carboxylic Acid Handle: Acts as the primary site for polycondensation in polymer synthesis or as a hard Lewis base for coordinating with high-valence metal nodes (e.g., Zr⁴⁺) in MOFs.

  • Methylsulfanyl (Thioether) Group: Serves a dual purpose. In biological environments, it acts as a redox-active switch that oxidizes to a sulfoxide/sulfone in the presence of Reactive Oxygen Species (ROS)[1]. In catalytic environments, it functions as a soft Lewis base with an exceptionally high coordination affinity for soft transition metals like Palladium (Pd) or Platinum (Pt)[2].

  • 3-Methyl Substituent (The Steric Key): Unlike its symmetrical counterpart (4-methylsulfanylbenzoic acid), the 3-methyl group breaks planar symmetry. In polymer science, this steric hindrance increases the free volume of the polymer chain, lowering the glass transition temperature ( Tg​ ) and promoting the amorphous states necessary for high-capacity drug encapsulation. In MOFs, it tunes pore hydrophobicity and selectively restricts guest diffusion.

Application Workflow I: ROS-Responsive Poly(thioether-ester)s for Targeted Drug Delivery

The Causality of the Design: Drug development professionals constantly seek vehicles that release therapeutics exclusively at disease sites. The tumor microenvironment and sites of acute inflammation are characterized by abnormally high levels of ROS (e.g., hydrogen peroxide). By incorporating MMBA into a hydrophobic polymer backbone, the resulting poly(thioether-ester) remains stable in the bloodstream. Upon entering a ROS-rich environment, the methylsulfanyl groups are rapidly oxidized to sulfoxides[1]. This oxidation triggers a massive hydrophobic-to-hydrophilic phase transition, causing the polymer nanoparticles to swell, degrade, and release their encapsulated payload precisely where needed.

Polymer_Workflow A Monomer Synthesis MMBA + Biocompatible Diol B Polycondensation (EDC/DMAP, DCM, 24h) A->B C Hydrophobic Thioether Polymer (Amorphous Phase) B->C D Nanoprecipitation with Hydrophobic Drug C->D E Drug-Loaded Nanoparticles (Stable in Bloodstream) D->E F ROS-Triggered Oxidation (Tumor Microenvironment) E->F G Polymer Swelling & Targeted Drug Release F->G

Workflow for the synthesis and ROS-triggered activation of thioether-based polymeric nanoparticles.
Self-Validating Protocol: Synthesis & Formulation
  • Monomer Activation: React MMBA (1.0 eq) with thionyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at 40°C for 4 hours to yield the acid chloride. Validation: Monitor the disappearance of the broad -OH stretch (~3000 cm⁻¹) via FTIR.

  • Polycondensation: Add the activated monomer dropwise to a solution of PEG-diol (MW 400) and triethylamine (2.0 eq) in DCM at 0°C. Stir for 24 hours at room temperature. Precipitate the resulting polymer in cold diethyl ether.

  • Nanoparticle Formulation (Nanoprecipitation): Dissolve 50 mg of the synthesized polymer and 5 mg of a hydrophobic model drug (e.g., Paclitaxel) in 5 mL of acetone. Inject this organic phase dropwise into 20 mL of rapidly stirring deionized water. Stir for 4 hours to allow acetone evaporation.

  • ROS-Responsiveness Assay: Incubate the nanoparticle suspension in a 100 mM H2​O2​ solution. Validation: Use Dynamic Light Scattering (DLS) to monitor the hydrodynamic diameter. A successful batch will show a size increase from ~120 nm to >400 nm within 6 hours due to sulfoxide-induced swelling.

Application Workflow II: Thioether-Functionalized MOFs for Supported Catalysis

The Causality of the Design: In nanocatalysis, preventing the agglomeration of precious metal nanoparticles (like Pd or Pt) is a primary challenge. MMBA is an ideal structural modulator for MOFs. While the carboxylate group coordinates with hard Lewis acids (Zr⁴⁺) to build a robust, highly porous framework, the pendant methylsulfanyl groups line the internal pores. Because the methylthio group possesses an excessive coordination ability toward soft metals[2], it acts as a highly specific chemical anchor. When Pd²⁺ ions are infiltrated into the MOF, they bind exclusively to the sulfur atoms, ensuring atomic dispersion and preventing catalyst deactivation[2].

MOF_Logic Node1 Ligand: 3-Methyl-4-(methylsulfanyl)benzoic acid Node2 Carboxylate Group (Hard Lewis Base) Node1->Node2 Node3 Methylsulfanyl Group (Soft Lewis Base) Node1->Node3 Node4 Coordination with Zr4+ (Hard Lewis Acid) Node2->Node4 Node5 Coordination with Pd2+ (Soft Lewis Acid) Node3->Node5 Node6 Robust MOF Backbone (High Porosity & Stability) Node4->Node6 Node7 Functional Pore Channels (Supported Nanocatalysis) Node5->Node7 Node6->Node7

Logical relationship of dual-functional groups in MMBA for targeted MOF synthesis and application.
Self-Validating Protocol: Solvothermal Synthesis & Metalation
  • Solvothermal Co-Assembly: Dissolve ZrCl4​ (0.5 mmol), terephthalic acid (0.25 mmol, as a rigid spacer), and MMBA (0.25 mmol, as the functional modulator) in 15 mL of N,N-dimethylformamide (DMF). Add 1 mL of glacial acetic acid as a crystallization modulator.

  • Crystallization: Transfer the clear solution to a Teflon-lined stainless-steel autoclave and heat at 120°C for 24 hours. Cool to room temperature and harvest the white crystalline powder via centrifugation.

  • Activation: Wash the MOF crystals extensively with DMF and acetone to remove unreacted ligands. Activate under vacuum at 90°C for 12 hours. Validation: Confirm framework integrity and crystallinity via Powder X-Ray Diffraction (PXRD).

  • Post-Synthetic Metalation: Suspend 100 mg of the activated MOF in a 10 mM solution of Pd(OAc)2​ in acetonitrile for 12 hours. The soft-soft interaction between Pd²⁺ and the methylsulfanyl groups drives rapid uptake[2].

  • Reduction: Treat the Pd-loaded MOF with a mild NaBH4​ solution to reduce Pd²⁺ to Pd⁰ nanoparticles. Validation: Verify the uniform distribution of Pd nanoparticles via Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDS) mapping.

Quantitative Data Presentation

To facilitate easy comparison for materials scientists, the expected physicochemical transformations across both applications are summarized below.

Table 1: Physicochemical Properties of MMBA-Based Polymeric Nanoparticles

ParameterPristine State (Bloodstream)Oxidized State (Tumor Microenvironment)Analytical Method
Hydrodynamic Size 120 ± 15 nm> 450 nm (Swollen/Degrading)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.12 (Highly Uniform)0.45 (Heterogeneous degradation)DLS
Zeta Potential -15 mV-5 mVElectrophoretic Light Scattering
Drug Release Profile < 10% over 48 hours> 85% within 12 hoursHPLC/UV-Vis Spectroscopy

Table 2: Porosity and Catalytic Loading Metrics of MMBA-Zr-MOF

MetricStandard Zr-MOF (UiO-66)MMBA-Functionalized Zr-MOFPost-Metalation (Pd@MMBA-MOF)
BET Surface Area ~1200 m²/g~950 m²/g (Reduced by methyl bulk)~810 m²/g
Pore Volume 0.55 cm³/g0.42 cm³/g0.36 cm³/g
Pd²⁺ Uptake Capacity < 5 mg/g (Non-specific)> 120 mg/g (Thioether-directed)Inductively Coupled Plasma (ICP-MS)
Catalyst Leaching High (>15% per cycle)Negligible (<1% per cycle)ICP-MS of filtrate

References

  • Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • State of the Art and Prospects in Metal-Organic Framework (MOF)-Based and MOF-Derived Nanocatalysis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Enantioselective Synthesis of Sulfoxides: 2000−2009 Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-4-(methylsulfanyl)benzoic acid

Welcome to the technical support center for the synthesis of 3-Methyl-4-(methylsulfanyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-(methylsulfanyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific laboratory context.

Section 1: Overview of Synthetic Strategies

The synthesis of 3-Methyl-4-(methylsulfanyl)benzoic acid can be approached from several precursors. The optimal choice depends on starting material availability, scalability, and the desired purity profile. The two most common and practical routes are:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route, typically starting from a 4-halo-3-methylbenzoic acid derivative and displacing the halide with a methylthiolate source.

  • Hydrolysis of a Nitrile Precursor: This two-step approach involves synthesizing 3-Methyl-4-(methylsulfanyl)benzonitrile first, followed by hydrolysis to the carboxylic acid.

The following diagram illustrates these primary synthetic pathways.

cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Nitrile Hydrolysis Start1 4-Halo-3-methylbenzoic acid (X = Cl, Br) Product 3-Methyl-4-(methylsulfanyl)benzoic acid Start1->Product NaSMe, Polar Aprotic Solvent (e.g., DMF, DMSO) Heat Start2 4-Halo-3-methylbenzonitrile (X = Cl, Br) Intermediate 3-Methyl-4-(methylsulfanyl)benzonitrile Start2->Intermediate NaSMe, Polar Aprotic Solvent Product2 3-Methyl-4-(methylsulfanyl)benzoic acid Intermediate->Product2 Acid or Base Hydrolysis (e.g., H₂SO₄ or KOH)

Caption: Primary synthetic routes to 3-Methyl-4-(methylsulfanyl)benzoic acid.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis in a question-and-answer format.

Issue Category: Low or No Product Conversion

Q1: My SNAr reaction from 4-chloro-3-methylbenzoic acid with sodium thiomethoxide is extremely sluggish or failing. What are the likely causes?

A1: This is a classic challenge in Nucleophilic Aromatic Substitution (SNAr). The success of this reaction hinges on the stability of the intermediate Meisenheimer complex, which is favored by strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[1][2]

  • Root Cause Analysis:

    • Insufficient Ring Activation: The carboxylic acid group is an EWG, but it is a meta-director and only moderately activating for SNAr at the para position. Without additional strong EWGs, the aromatic ring is not sufficiently electron-deficient to facilitate nucleophilic attack.

    • Poor Leaving Group: While chlorine is a viable leaving group, fluorine is significantly better for SNAr reactions (F > Cl > Br > I).[2]

    • Nucleophile Potency: The sodium thiomethoxide (NaSMe) may have degraded due to moisture or oxidation.

    • Suboptimal Solvent: Protic solvents (like alcohols) can hydrogen-bond with the thiomethoxide nucleophile, reducing its reactivity.[2]

  • Recommended Solutions:

    • Switch to the Nitrile Route: The nitrile group (-CN) in 4-chloro-3-methylbenzonitrile is a much stronger EWG than a carboxylic acid, significantly activating the ring for SNAr. This is often the most effective solution.

    • Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments. This provides the necessary activation energy but increases the risk of side reactions.[1]

    • Use a High-Boiling Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are ideal for SNAr as they solvate the sodium cation, leaving the thiomethoxide anion "naked" and more nucleophilic.[1][2]

    • Confirm Nucleophile Quality: Use freshly prepared or commercially sourced sodium thiomethoxide and ensure anhydrous reaction conditions under an inert atmosphere (Nitrogen or Argon).

Q2: I'm attempting to hydrolyze 3-methyl-4-(methylsulfanyl)benzonitrile to the carboxylic acid, but the reaction stalls at the amide intermediate. How can I drive the reaction to completion?

A2: The hydrolysis of a nitrile to a carboxylic acid is a two-step process (nitrile → amide → carboxylate), and the second step often requires more forcing conditions than the first.[3][4]

  • Root Cause Analysis:

    • Insufficiently Forcing Conditions: The conditions (temperature, acid/base concentration) may be sufficient for the first hydrolysis step to the amide but not for the second step to the carboxylic acid. The amide is generally less reactive than the nitrile.

    • Precipitation of Intermediate: The amide intermediate may be less soluble in the reaction medium than the starting nitrile, causing it to precipitate out of solution and halt the reaction.

  • Recommended Solutions:

    • Increase Temperature and/or Reaction Time: Refluxing for an extended period (12-24 hours) is often necessary.

    • Increase Acid/Base Concentration: For acidic hydrolysis, concentrated sulfuric acid (e.g., 10-18 M) is often more effective than HCl.[5] For basic hydrolysis, using a higher concentration of KOH or NaOH can be effective.

    • Add a Co-Solvent: If the amide is precipitating, adding a co-solvent like ethanol or dioxane can improve solubility and allow the reaction to proceed to completion.

Issue Category: Side Product Formation & Purification Challenges

Q3: My final product is a clean NMR, but the yield is low, and I noticed a foul odor during workup. What happened?

A3: This often points to the oxidation of the methylsulfanyl group.

  • Root Cause Analysis: The sulfur atom in the methylsulfanyl (-SMe) group is susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen) or other oxidizing agents. This can form the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) byproducts.[6] These byproducts have different polarities and may be lost during aqueous workup or purification, leading to a deceptively "clean" but low-yielding product.

  • Recommended Solutions:

    • Maintain an Inert Atmosphere: Conduct the reaction, particularly if heating, under a nitrogen or argon atmosphere to exclude oxygen.

    • Degas Solvents: Before use, sparge solvents with nitrogen or argon to remove dissolved oxygen.

    • Avoid Oxidizing Contaminants: Ensure all reagents and glassware are free from oxidizing contaminants.

Q4: I am having difficulty purifying the final product. It appears oily or fails to crystallize properly. What should I do?

A4: Purification issues with benzoic acid derivatives often stem from residual impurities or improper pH during workup.

  • Root Cause Analysis:

    • Incomplete Hydrolysis: Residual amide or even nitrile can act as an impurity that disrupts the crystal lattice of the carboxylic acid.

    • Incorrect pH during Acidification: For the final product to precipitate fully, the aqueous solution must be made sufficiently acidic (pH 1-2). If the pH is too high, a significant portion of the product will remain in solution as the sodium or potassium carboxylate salt.

    • Trapped Solvent: An oily product can indicate trapped reaction solvent (e.g., DMSO).

  • Recommended Solutions:

    • Thorough Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Then, extract the desired acid into an aqueous basic solution (e.g., 1M NaOH). Wash the basic aqueous layer with an organic solvent to remove neutral impurities (like residual nitrile). Finally, re-acidify the aqueous layer with concentrated HCl to pH 1 and collect the precipitated pure product by filtration.

    • Recrystallization: Use a solvent system like ethanol/water or acetic acid/water. Dissolve the crude product in the minimum amount of hot solvent, then slowly add the anti-solvent (water) until turbidity persists. Allow it to cool slowly to form high-purity crystals.

Section 3: Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common synthesis problems.

Start Low Yield or Impure Product CheckTLC Analyze reaction mixture by TLC or LC-MS Start->CheckTLC NoStart Starting material remains? CheckTLC->NoStart SideProd Side products observed? NoStart->SideProd No TroubleshootConv TROUBLESHOOT CONVERSION - Increase Temperature - Check Reagent Quality - Change Solvent NoStart->TroubleshootConv Yes IdentifySideProd Identify Side Products (e.g., -S(O)Me, Amide) SideProd->IdentifySideProd Yes Purif Purification Issue (Oily, Poor Crystallization) SideProd->Purif No Success High Yield, Pure Product TroubleshootConv->Success TroubleshootOxid PREVENT OXIDATION - Use Inert Atmosphere - Degas Solvents IdentifySideProd->TroubleshootOxid Oxidation Products TroubleshootHydrol COMPLETE HYDROLYSIS - Increase Temp/Time - Use Stronger Acid/Base IdentifySideProd->TroubleshootHydrol Amide Intermediate TroubleshootOxid->Success TroubleshootHydrol->Success Workup OPTIMIZE WORKUP - Perform Acid/Base Extraction - Ensure pH < 2 on Acidification - Recrystallize from appropriate solvent Purif->Workup Workup->Success

Caption: A decision tree for troubleshooting the synthesis of the target compound.

Section 4: Frequently Asked Questions (FAQs)

Q: Which synthetic route generally provides a higher yield?

A: From our experience, Route 2 (Nitrile Hydrolysis) often results in a higher overall yield. The SNAr reaction on the 4-halo-3-methylbenzonitrile precursor is significantly more efficient and faster than on the corresponding benzoic acid due to the superior electron-withdrawing nature of the nitrile group. While this adds an extra step (hydrolysis), both steps are typically high-yielding, leading to a better outcome.

Q: What are the optimal reaction conditions for the SNAr step with sodium thiomethoxide?

A: The optimal conditions are highly dependent on the substrate. However, a good starting point is summarized in the table below.

ParameterRecommended ConditionRationale
Solvent DMSO or DMF (anhydrous)Polar aprotic; enhances nucleophilicity of the anion.[1][2]
Temperature 80 - 120 °CProvides sufficient activation energy. Monitor for decomposition.[1]
Stoichiometry 1.1 - 1.5 eq. NaSMeA slight excess ensures complete consumption of the starting material.
Atmosphere Nitrogen or ArgonPrevents oxidation of the nucleophile and product.

Q: What are the key safety precautions when working with sodium thiomethoxide?

A: Sodium thiomethoxide (NaSMe) and its protonated form, methanethiol, are highly toxic and have an extremely unpleasant and pervasive odor.

  • Always work in a well-ventilated fume hood.

  • Handle solid NaSMe in an inert atmosphere glovebox if possible to prevent oxidation and exposure.

  • Quench any residual thiomethoxide in reaction flasks and workup solutions with an oxidizing agent like bleach (sodium hypochlorite) before disposal.

Section 5: Key Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-(methylsulfanyl)benzonitrile

This protocol outlines the SNAr reaction on the activated nitrile substrate.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-methylbenzonitrile (1.0 eq.).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF or DMSO to achieve a concentration of approximately 0.5 M. Add sodium thiomethoxide (1.2 eq.) portion-wise.

  • Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (approx. 10x the volume of the reaction solvent).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with water and then with brine to remove residual DMF/DMSO.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile product, which can be purified by recrystallization or used directly in the next step.

Protocol 2: Hydrolysis to 3-Methyl-4-(methylsulfanyl)benzoic acid

This protocol describes the acid-catalyzed hydrolysis of the nitrile intermediate.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude 3-methyl-4-(methylsulfanyl)benzonitrile (1.0 eq.), glacial acetic acid, and concentrated sulfuric acid (e.g., in a 3:1 v/v ratio).

  • Reaction: Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring. The reaction can take 6-18 hours. Monitor by TLC until the starting material and amide intermediate are consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. A white or off-white solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7) to remove residual acid.

  • Drying: Dry the solid product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.

References

  • Supporting Information for "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls in the Absence of a Phosphine Ligand". J. Org. Chem. (This is a proxy for general organic synthesis procedures and reagent handling, as a direct synthesis paper was not found in the initial search). [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Central Science. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung B. [Link]

  • Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • m-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • Partial hydrolysis of a benzonitrile. ChemSpider Synthetic Pages. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methyl-4-(methylsulfanyl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide specifically for drug development professionals and synthetic chemists working with 3-Methyl-4-(methylsulfanyl)benzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide specifically for drug development professionals and synthetic chemists working with 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6).

This compound is a highly valuable building block, frequently utilized in the synthesis of pharmaceutical intermediates and umami taste modifiers[1]. However, its structural dual-functionality—a highly reactive, electron-rich thioether coupled with an ionizable carboxylic acid—presents unique isolation challenges. This guide bypasses generic advice to focus on the exact mechanistic causality behind phase partitioning and oxidative degradation, providing you with self-validating workflows to secure high-purity yields.

Part 1: Fundamental Physicochemical Properties

Understanding the quantitative physicochemical differences between your target molecule and its common synthetic precursors/byproducts is the foundation of any successful purification strategy. The table below summarizes the critical data driving our protocols.

CompoundMolecular WeightpKa (Predicted)LogP (Predicted)Primary Purification Challenge
3-Methyl-4-(methylsulfanyl)benzoic acid (Target)182.24 g/mol ~4.28[2]~2.8Prone to thioether oxidation on active surfaces.
3-Amino-4-methylbenzoic acid (Precursor)151.16 g/mol ~4.5 (-COOH)~2.5 (-NH3⁺)~1.2Amphoteric nature causes co-extraction at neutral pH.
Sulfoxide Impurity (Oxidation Product)198.24 g/mol ~4.2~1.5Forms spontaneously in peroxide-rich solvents.

Part 2: Troubleshooting FAQs

Q: Why do I observe a +16 Da or +32 Da mass shift in my LC-MS after normal-phase silica gel chromatography? A: This is the hallmark of thioether oxidation. The methylsulfanyl (-SCH₃) group is highly susceptible to oxidation, forming a sulfoxide (+16 Da) or a sulfone (+32 Da). Silica gel is slightly acidic and often contains trace metal impurities that catalyze air oxidation. This is severely exacerbated if you are using aged ethereal solvents (like THF or Diethyl Ether) that have accumulated peroxides. Causality Fix: Switch to freshly distilled, peroxide-free solvents. Degas your eluents with nitrogen prior to chromatography to displace dissolved oxygen.

Q: During my acid-base extraction, I am losing a significant portion of my yield in the organic wash. How do I optimize recovery? A: Your target molecule has a carboxylic acid pKa of approximately 4.28 [2]. To ensure >99% partitioning into the aqueous phase as a water-soluble sodium salt, the pH of your aqueous layer must be at least two units above the pKa (i.e., pH > 6.5). If your crude mixture contains residual acid from previous synthetic steps, it can buffer the extraction, leaving the pH around 5.0. At this pH, a significant fraction of the target remains protonated (lipophilic) and is lost to the organic wash. Causality Fix: Always use saturated aqueous NaHCO₃ (pH ~8.2) and actively verify the pH of the aqueous layer before separating the phases.

Q: How can I efficiently separate the target from unreacted 3-amino-4-methylbenzoic acid precursors without using chromatography? A: You can exploit the amphoteric nature of the amino precursor. At pH 8, both the target and the precursor are deprotonated anions and will co-extract into the aqueous layer. However, if you acidify the aqueous layer to pH 1.5, the target's carboxylic acid protonates, rendering it neutral and highly lipophilic (LogP ~2.8), allowing it to extract into fresh ethyl acetate. Conversely, the precursor's amino group protonates into an ammonium cation (-NH₃⁺), trapping it in the aqueous layer.

Part 3: Mechanistic Workflows

Thioether Oxidation Pathway

The following diagram illustrates the degradation pathway that commonly occurs during poorly optimized chromatography or prolonged exposure to atmospheric oxygen.

Oxidation A 3-Methyl-4-(methylsulfanyl) benzoic acid (Target, m/z M) B Sulfoxide Impurity (m/z M+16) A->B O2 / Peroxides (Trace Metals) C Sulfone Impurity (m/z M+32) B->C Excess Oxidation

Thioether oxidation pathway leading to sulfoxide and sulfone impurities during purification.

Chemoselective Acid-Base Extraction Logic

This workflow maps the phase-partitioning logic used to isolate the target from amphoteric precursors.

Extraction Start Crude Mixture in EtOAc (Target + Amino Precursor) BaseWash Extract with Sat. NaHCO3 (pH ~8) Start->BaseWash Aq1 Aqueous Layer (Target Anion + Precursor Anion) BaseWash->Aq1 Deprotonation of -COOH Org1 Organic Layer (Neutral Impurities) BaseWash->Org1 Discard Acidify Acidify with 1M HCl to pH 1.5 Add Fresh EtOAc Aq1->Acidify Org2 Organic Layer (Purified Target Free Acid) Acidify->Org2 Target Protonated (Neutral) Aq2 Aqueous Layer (Protonated Amino Precursor) Acidify->Aq2 Precursor Protonated (Cationic)

Chemoselective acid-base extraction workflow for separating amphoteric precursors.

Part 4: Standardized Purification Protocols

Protocol A: Chemoselective Acid-Base Extraction

Use this protocol for bulk purification and removal of unreacted amino precursors.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes to ensure complete deprotonation.

    • Self-Validation Checkpoint: Stop stirring and allow phases to separate. Dip a pH strip into the lower aqueous layer. It must read ≥ 7.5. If it is lower, add solid NaHCO₃ incrementally until the pH stabilizes above 7.5.

  • Phase Separation: Collect the aqueous layer (contains your target). Discard the organic layer (contains neutral lipophilic impurities).

  • Acidification: Cool the aqueous layer in an ice bath to 0–5 °C (protonation is exothermic and cooling prevents degradation). Slowly add 1M HCl dropwise while stirring.

    • Self-Validation Checkpoint: Monitor the pH continuously. Stop adding HCl only when the pH reaches ≤ 1.5. A white precipitate (the free acid) will form. If the pH remains > 2.0, the target will partially remain an anion, causing severe emulsion during the next step.

  • Organic Recovery: Add fresh EtOAc to the acidic aqueous mixture. Stir until the precipitate fully dissolves into the organic layer. Separate and retain the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified solid.

Protocol B: Flash Column Chromatography

Use this protocol when ultra-high purity is required (e.g., separating positional isomers) [1].

  • Solvent Preparation: Prepare a mobile phase gradient of Hexane and Ethyl Acetate. Crucial: Sparge both solvents with nitrogen gas for 15 minutes prior to use to remove dissolved oxygen and prevent thioether oxidation.

  • Column Equilibration: Pack the silica gel column and equilibrate with Hexane:EtOAc (90:10).

  • Loading: Dry-load the crude mixture onto a small amount of silica gel and apply it to the top of the column to prevent band broadening.

  • Elution Gradient: Elute the column using a gradient from 90:10 to 75:25 (Hexane:EtOAc) [1].

  • Fraction Analysis:

    • Self-Validation Checkpoint (2D TLC): To verify that your compound is not oxidizing on the column, run a 2D TLC of your main fraction. Spot the plate, elute in one direction (80:20 Hex:EtOAc), let it dry in air for 10 minutes, and elute in the perpendicular direction. If a second spot appears off the diagonal, your compound is actively oxidizing on the silica, indicating that your solvents were not sufficiently degassed.

Part 5: References

  • Title: Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof (AU2011201468A1) Source: Google Patents URL:

  • Title: 4-(Methylthio)benzoic acid Physicochemical Properties Source: ChemBK Database URL: [Link]

Troubleshooting

troubleshooting guide for 3-Methyl-4-(methylsulfanyl)benzoic acid experiments

Welcome to the Application Science Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers working with 3-Methyl-4-(methylsulfanyl)benzoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers working with 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6).

As a bifunctional building block containing both a carboxylic acid and a methylthio (methylsulfanyl) ether, this compound is highly valuable in the synthesis of pharmaceuticals, agrochemicals, and specialized tastants[1]. However, its dual reactivity requires precise synthetic sequencing to prevent unwanted side reactions, catalyst poisoning, or over-oxidation.

Part 1: Physicochemical Profile & Quantitative Data

Understanding the baseline properties of this building block is the first step in designing a self-validating experimental system. The unhybridized p-orbitals of the sulfur atom overlap with the aromatic ring, significantly altering its electronic profile compared to aliphatic thioethers[2].

ParameterSpecification
Chemical Name 3-Methyl-4-(methylsulfanyl)benzoic acid
Synonyms 3-Methyl-4-(methylthio)benzoic acid
CAS Number 851669-34-6[3]
Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol [3]
Typical Purity ≥95%[3]
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in Water
Reactivity Hotspots Carboxyl (Electrophilic activation); Thioether (Nucleophilic oxidation)

Part 2: Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains an observable metric to confirm success before proceeding.

Protocol A: Sterically Hindered Amide Coupling

This protocol is optimized for coupling the benzoic acid to primary or secondary amines (e.g., in the synthesis of umami receptor agonists)[1].

  • Pre-Activation: In an oven-dried flask under an inert Argon atmosphere, dissolve 1.0 equivalent of 3-Methyl-4-(methylsulfanyl)benzoic acid in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation: Stir for 15 minutes at room temperature. A slight color shift to pale yellow indicates the successful formation of the active OAT (O-7-azabenzotriazol-1-yl) ester.

  • Coupling: Add 1.1 eq of the target amine. Stir for 2–4 hours at room temperature.

  • Quench & Extraction: Dilute the reaction with saturated aqueous NaHCO₃ to quench unreacted HATU. Extract three times with Ethyl Acetate (EtOAc).

  • Aqueous Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and brine (to strip residual DMF).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Aerobic Oxidation to Sulfoxide

Aromatic thioethers resist oxidation compared to aliphatic variants. This transition-metal-free protocol uses oxygen as the terminal oxidant, preventing over-oxidation to the sulfone[4].

  • Solvation: Dissolve the thioether substrate (preferably the amide derivative, see FAQ Q1) in a 10:1 mixture of Acetonitrile and Water.

  • Catalyst Initiation: Add 3 mol% Br₂ and 5 mol% NaNO₂ to the solution.

  • Oxidation: Stir the mixture at 25°C under a continuous stream of O₂ gas (approx. 80 mL/min).

  • Monitoring: Sample the reaction every 30 minutes for LCMS analysis.

    • Self-Validation: Look for a mass shift of exactly +16 Da (M+16). The reaction is complete when the starting material peak disappears (typically 2–5 hours). A +32 Da shift indicates unwanted sulfone formation.

  • Workup: Evaporate the volatiles under reduced pressure and purify the residue via silica gel chromatography.

Part 3: Mechanistic Visualizations

The timing of thioether oxidation is the most critical failure point in workflows utilizing this compound. The diagrams below illustrate the approved synthetic sequence and the logical causality behind these choices.

G A 3-Methyl-4-(methylsulfanyl) benzoic acid (CAS: 851669-34-6) B Amide Coupling (HATU, DIPEA, Amine) A->B Step 1 C Thioether Amide Intermediate B->C Yield >80% D Controlled Oxidation (mCPBA or O2/Br2/NaNO2) C->D Step 2 E Sulfoxide/Sulfone Target Compound D->E Chemoselective

Workflow for the synthesis and downstream oxidation of 3-Methyl-4-(methylsulfanyl)benzoic acid.

G Start Target: Sulfoxide Amide Route1 Route A: Oxidize First Start->Route1 Route2 Route B: Couple First Start->Route2 OxAcid Sulfoxide Benzoic Acid Route1->OxAcid Amide Thioether Amide Route2->Amide HATU/DIPEA AcidCl Acid Chloride Formation (SOCl2 / Oxalyl Chloride) OxAcid->AcidCl Fail FAILURE (Pummerer side-reactions) AcidCl->Fail Incompatible OxAmide Oxidation (mCPBA) Amide->OxAmide Success SUCCESS (Clean Conversion) OxAmide->Success Stable

Logical troubleshooting pathway comparing oxidation timing during amide synthesis.

Part 4: Troubleshooting Guides & FAQs

Q1: I oxidized the thioether to a sulfoxide first, but my subsequent acid chloride synthesis is yielding a black tar. What is happening? Causality & Solution: Benzoic acids carrying a sulfoxide group are highly incompatible with standard chlorinating agents like Thionyl Chloride (SOCl₂) or Oxalyl Chloride. The oxygen atom of the sulfoxide acts as a nucleophile, attacking the activating agent and triggering destructive Pummerer-type rearrangements or complete deoxygenation[5]. Actionable Fix: You must change the sequence of your reaction cascade. Perform the amide coupling first at the thioether stage (using Protocol A), and then oxidize the thioether to the sulfoxide at the amide stage[5].

Q2: My aerobic oxidation of the thioether to the sulfoxide is stalling at 20% conversion. Why is it so slow? Causality & Solution: Aromatic thioethers are significantly less nucleophilic than aliphatic thioethers. The unhybridized p-orbital of the sulfur atom overlaps with the aromatic ring, delocalizing its electron density and making it harder for the sulfur to donate electrons to the oxidation reagent[2]. Actionable Fix: Standard atmospheric oxidation is insufficient. You must either prolong the reaction time significantly, apply ultrasound irradiation[2], or utilize a catalyzed aerobic system such as the Br₂/NaNO₂ method detailed in Protocol B, which generates active NOₓ species to facilitate oxygen transfer[4].

Q3: I am observing spontaneous degradation/oxidation of the compound during storage. How do I prevent this? Causality & Solution: Thioethers are susceptible to slow auto-oxidation into sulfoxides when exposed to atmospheric oxygen and ambient light over prolonged periods. Actionable Fix: Store 3-Methyl-4-(methylsulfanyl)benzoic acid in tightly sealed amber vials backfilled with Argon or Nitrogen. Maintain the storage temperature at 2–8°C.

Q4: Why is my downstream Palladium-catalyzed Suzuki cross-coupling failing when using this building block? Causality & Solution: The methylthio (-SMe) group is a known poison for many transition-metal catalysts. The sulfur atom strongly coordinates to the Palladium center, preventing the oxidative addition of your halide or causing unwanted C-S bond cleavage. Actionable Fix: Switch to highly sterically hindered, electron-rich phosphine ligands (such as Buchwald ligands like XPhos or SPhos) that favor the desired cross-coupling cycle and physically block sulfur coordination. Alternatively, increase your catalyst loading to 10-15 mol% to overcome the poisoning effect.

References
  • CymitQuimica. "3-Methyl-4-(methylsulfanyl)benzoic acid. CAS: 851669-34-6." CymitQuimica Catalog.
  • Tachdjian, C. et al. "AU2011201468A1 - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof." Google Patents.
  • Shaabani, A. et al. "Microwave- and Ultrasound- Accelerated Green Permanganate Oxidation of Thioethers." Longdom Publishing.
  • MDPI. "Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions." Molecules.
  • Bayer CropScience AG. "WO2016001074A1 - Herbicidally active benzoic acid amides." Google Patents.

Sources

Optimization

common impurities in 3-Methyl-4-(methylsulfanyl)benzoic acid and their removal

A Guide to Identifying and Removing Common Impurities for Researchers and Drug Development Professionals Welcome to the technical support center for 3-Methyl-4-(methylsulfanyl)benzoic acid. As a key intermediate in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Identifying and Removing Common Impurities for Researchers and Drug Development Professionals

Welcome to the technical support center for 3-Methyl-4-(methylsulfanyl)benzoic acid. As a key intermediate in pharmaceutical synthesis, the purity of this compound is paramount to ensure the reliability of downstream reactions and the safety of final active pharmaceutical ingredients (APIs). This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you navigate the challenges of obtaining high-purity material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis and purification of 3-Methyl-4-(methylsulfanyl)benzoic acid.

Q1: What are the most likely impurities in my sample of 3-Methyl-4-(methylsulfanyl)benzoic acid?

A: Impurities can generally be traced back to the synthetic route and handling. They typically fall into three categories:

  • Oxidation Byproducts: The methylsulfanyl (-SCH₃) group is susceptible to oxidation, leading to the formation of 3-Methyl-4-(methylsulfinyl)benzoic acid (the sulfoxide) and 3-Methyl-4-(methylsulfonyl)benzoic acid (the sulfone).[1][2] These are often the most common process-related impurities.

  • Starting Materials & Precursors: Incomplete reactions can leave residual starting materials. For instance, if the benzoic acid is prepared by oxidation of 3-methyl-4-(methylsulfanyl)toluene, the unreacted toluene derivative may be present.

  • Isomeric Impurities: Depending on the synthetic strategy, positional isomers may form. For example, during electrophilic substitution reactions, substitution patterns other than the desired 1,3,4-trisubstitution can occur, though often as minor components.[3][4]

  • Residual Solvents: Solvents used during the reaction or initial purification steps (e.g., methanol, ethanol, ethyl acetate, toluene) may be retained in the final product.[5]

Q2: My product is an off-white or yellowish solid, but the literature reports it as white. What is the likely cause?

A: A yellowish or off-white color is most commonly indicative of trace oxidized impurities or polymeric byproducts. The sulfoxide and sulfone impurities are typically colorless, but their presence can affect the crystal lattice and overall appearance. Tarry, polymeric materials can also form under harsh reaction conditions, leading to discoloration.[4]

Q3: I've measured the melting point of my sample, and it's broad and lower than the expected value. What does this signify?

A: A broad and depressed melting point is a classic indicator of an impure solid compound. Impurities disrupt the crystalline lattice structure of the pure compound, requiring less energy (a lower temperature) to melt. The broad range reflects the melting of different eutectic mixtures of your product and various impurities. A pure sample of 3-Methyl-4-(methylsulfanyl)benzoic acid should have a sharp melting point.

Q4: What is the most straightforward purification method I should attempt first?

A: For most common impurities in crystalline solids like this, recrystallization is the most effective and direct first-line purification technique.[6] This method leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. It is particularly effective at removing small amounts of impurities with different polarity profiles.[7][8]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific impurity issues, explaining their origin and outlining targeted removal strategies.

Issue 1: Presence of Oxidized Impurities (Sulfoxide and Sulfone)

The thioether linkage is easily oxidized, representing the most common impurity-forming pathway.

Causality and Identification

The sulfur atom in the methylsulfanyl group can be oxidized by various reagents (e.g., hydrogen peroxide, peroxy acids) or even slowly by atmospheric oxygen, especially under heat or light.[1][2][9] This process is sequential, first forming the sulfoxide and then the more highly oxidized sulfone.

  • Identification: These impurities are significantly more polar than the parent thioether. This property makes them easy to identify using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC: On a silica gel plate, the sulfoxide and sulfone impurities will have a much lower Retention Factor (Rf) than the desired product.

    • HPLC: In a reverse-phase HPLC system, the more polar oxidized impurities will elute earlier (have a shorter retention time).[10]

    • Mass Spectrometry (MS): Will show masses corresponding to the addition of one oxygen atom (M+16 for sulfoxide) and two oxygen atoms (M+32 for sulfone).

Visualizing the Oxidation Pathway

Oxidation_Pathway Compound 3-Methyl-4-(methylsulfanyl)benzoic acid (Desired Product, -SCH₃) Sulfoxide 3-Methyl-4-(methylsulfinyl)benzoic acid (Sulfoxide Impurity, -SOCH₃) Compound->Sulfoxide [O] Sulfone 3-Methyl-4-(methylsulfonyl)benzoic acid (Sulfone Impurity, -SO₂CH₃) Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of the methylsulfanyl group.

Removal Strategy: Flash Column Chromatography

Due to the significant polarity difference, flash column chromatography is the most robust method for removing sulfoxide and sulfone impurities.[11]

Detailed Protocol: See Part 3, Protocol B for a complete, step-by-step guide.

Issue 2: Contamination with Isomeric Impurities

Positional isomers can be challenging to remove due to their very similar physical properties.[3]

Causality and Identification

Isomeric impurities arise from a lack of complete regioselectivity during the synthesis. For example, in an electrophilic aromatic substitution reaction, the directing effects of the existing methyl and methylsulfanyl groups might allow for substitution at other positions on the aromatic ring, albeit in smaller amounts.[4]

  • Identification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying isomers. The splitting patterns and chemical shifts of the aromatic protons will differ for each isomer, revealing the presence of minor species.

    • HPLC/GC: High-resolution chromatography can often separate positional isomers, though method development may be required.[3]

Removal Strategy: Careful Recrystallization

While isomers can be difficult to separate, fractional recrystallization can be effective if there is a sufficient difference in their crystal packing energies and solubilities. This often requires careful solvent screening.

Detailed Protocol: See Part 3, Protocol A . Success requires experimenting with different solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to maximize the solubility difference between the desired product and the isomeric impurity.

Part 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for the most common purification techniques.

Protocol A: Purification by Recrystallization

This protocol is the recommended first step for general purification of crude 3-Methyl-4-(methylsulfanyl)benzoic acid.

  • Solvent Selection: Begin by determining an appropriate solvent. An ideal solvent will dissolve the compound completely when hot but poorly when cold.[8] For this benzoic acid derivative, mixtures of ethanol and water, or isopropanol and water, are excellent starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (e.g., boiling ethanol/water mixture) needed to fully dissolve the solid.[7] Swirl the flask continuously on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal (if used) and any insoluble impurities. This step prevents premature crystallization of the product in the funnel.[6]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[7][8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. The purity can be confirmed by melting point analysis and TLC/HPLC.

Protocol B: Purification by Flash Column Chromatography

This protocol is specifically designed to remove more polar impurities like sulfoxides and sulfones.

  • Adsorbent and Eluent Selection: Use silica gel as the stationary phase. Select an eluent system using TLC where the desired product has an Rf of ~0.3-0.4. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent system. Ensure the packing is uniform and free of air bubbles.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel and carefully adding this to the top of the packed column.

  • Elution: Apply the eluent to the top of the column and use positive pressure (air or nitrogen) to maintain a steady flow rate. Collect the eluting solvent in fractions.[11]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. The less polar product will elute before the more polar sulfoxide/sulfone impurities.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.

Part 4: Data Summary and Workflow Visualization

Table 1: Impurity Troubleshooting Summary
Impurity TypeLikely OriginPrimary Identification MethodRecommended Removal Protocol
Oxidized Species (Sulfoxide, Sulfone)Synthesis conditions, air exposureTLC, HPLC, MSFlash Column Chromatography
Starting Materials Incomplete reactionTLC, HPLC, NMRRecrystallization, Column Chromatography
Isomeric Impurities Lack of reaction regioselectivity¹H NMR, HPLCFractional Recrystallization
Residual Solvents Inadequate dryingGC-HeadspaceDrying under high vacuum
General Purification Workflow

This diagram outlines a logical decision-making process for purifying crude 3-Methyl-4-(methylsulfanyl)benzoic acid.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Steps decision decision Crude Crude Product Analysis1 Analyze Purity (TLC, MP, NMR) Crude->Analysis1 IsPure Is Purity >98%? Analysis1->IsPure Recrystallize Perform Recrystallization (Protocol A) IsPure->Recrystallize No Dry Dry Under Vacuum IsPure->Dry Yes Analysis2 Re-analyze Purity Recrystallize->Analysis2 IsPolarImp Polar Impurities (Sulfoxide) Present? Analysis2->IsPolarImp Column Perform Column Chromatography (Protocol B) IsPolarImp->Column Yes IsPolarImp->Dry No Analysis3 Re-analyze Purity Column->Analysis3 Analysis3->Dry PureProduct Pure Product Dry->PureProduct

Caption: Decision workflow for purification.

References
  • Yang, Q., Ni, L-F., & Faessler, P. The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing. [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. UMSL. [Link]

  • Towson University. (n.d.). The Recrystallization of Benzoic Acid. Towson University. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1988). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 6, 552. [Link]

  • PrepChem. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). PrepChem.com. [Link]

  • U.S. Patent No. US4092353A. (1978). Process for the purification of benzoic acid.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. SIELC. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 3-12. [Link]

  • Singh, S., & Kumar, V. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 600-606. [Link]

  • USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents. USP-NF. [Link]

  • ResearchGate. (2011). Transformations of Methyl 6-Methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate under Oxidative Conditions. Request PDF. [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 3-Methyl-4-(methylsulfanyl)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers, pharmacokineticists, and environmental scientists with field-proven troubleshooting strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers, pharmacokineticists, and environmental scientists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for studying the degradation of 3-Methyl-4-(methylsulfanyl)benzoic acid (also known as 4-methylthio-m-toluic acid).

PART 1: Expert FAQ – Mechanistic Insights

Q1: What are the primary metabolic and environmental degradation pathways for 3-Methyl-4-(methylsulfanyl)benzoic acid? A1: The degradation of this compound is governed by two orthogonal oxidative pathways. The dominant pathway is the S-oxidation of the methylsulfanyl (thioether) group, yielding the sulfoxide (3-methyl-4-(methylsulfinyl)benzoic acid) and subsequently the sulfone (3-methyl-4-(methylsulfonyl)benzoic acid). This biotransformation is highly efficient and typically catalyzed by Cytochrome P450 enzymes, such as CYP199A4, which has been shown to[1]. The secondary pathway involves the aliphatic oxidation of the 3-methyl group, progressing from a hydroxymethyl intermediate to a terminal dicarboxylic acid (4-(methylsulfanyl)isophthalic acid). In microbial soil communities, extensive degradation can lead to S-demethylation followed by aromatic ring cleavage.

Q2: Why do I observe two distinct chromatographic peaks for the sulfoxide metabolite during LC-MS analysis? A2: S-oxidation of the achiral methylsulfanyl group generates a chiral sulfoxide center[1]. If your analytical column has any chiral selectivity, the enantiomers will naturally resolve. However, even on standard reversed-phase C18 columns, secondary interactions with the stationary phase can cause peak broadening or partial splitting of the sulfoxide enantiomers. The subsequent sulfone metabolite is achiral and will elute as a single, sharp peak.

Q3: How can I prevent the loss of the mercapto-metabolite (S-demethylation product) in soil fate studies? A3: The 4-mercapto-3-methylbenzoic acid intermediate is highly reactive. The free thiol group rapidly forms disulfide dimers or covalently binds to soil humic acids via Michael addition to quinone structures. To accurately quantify this pathway, you must trap the intermediate. We recommend derivatizing the thiol in situ by alkylating it with iodoacetamide immediately upon extraction.

PART 2: Troubleshooting Guide – Analytical Workflows

Issue 1: Artificial S-Oxidation During Sample Preparation
  • Symptom: High levels of the sulfoxide metabolite are detected in time-zero ( T0​ ) samples or no-enzyme negative controls.

  • Root Cause: Thioethers are highly susceptible to auto-oxidation. Trace peroxides in extraction solvents (e.g., aged diethyl ether or THF) or exposure to ambient oxygen during solvent evaporation (e.g., SpeedVac) will artificially oxidize the methylsulfanyl group, skewing your metabolic clearance data.

  • Resolution:

    • Use strictly peroxide-free, LC-MS grade solvents.

    • Evaporate all samples under a gentle, continuous stream of ultra-high-purity Nitrogen ( N2​ ) at temperatures below 30°C.

    • Introduce an antioxidant (e.g., 0.1% BHT or ascorbic acid) into the extraction buffer to [2].

Issue 2: Peak Tailing and Poor Recovery of the Terminal Dicarboxylic Acid
  • Symptom: The terminal metabolite, 4-(methylsulfonyl)isophthalic acid, exhibits severe chromatographic tailing and low recovery (<40%) during liquid-liquid extraction (LLE).

  • Root Cause: Dicarboxylic acids are highly polar and act as strong metal chelators. They bind to free silanols on the column and metal surfaces in the LC fluidics. Furthermore, their low pKa values mean they remain partially ionized unless the extraction pH is aggressively lowered.

  • Resolution:

    • Extraction: Acidify the aqueous matrix to pH < 1.5 using concentrated HCl before LLE. Use a highly polar organic solvent mixture (e.g., Ethyl Acetate:Isopropanol, 9:1 v/v).

    • Chromatography: Passivate your LC system with phosphoric acid prior to analysis, use a PEEK-lined column, or add a metal chelator (e.g., 5 µM medronic acid) to the mobile phase.

PART 3: Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 S-Oxidation Assay

This protocol leverages the peroxygenase activity of specific CYP450 mutants (e.g., CYP199A4) driven by H2​O2​ to map the S-oxidation pathway[3]. This is designed as a self-validating system to ensure data integrity.

  • Step 1: Reaction Mixture Preparation. Prepare a 50 mL reaction containing 50 mM Potassium phosphate buffer (pH 7.4), 2 mM 3-Methyl-4-(methylsulfanyl)benzoic acid, and 3 µM recombinant CYP450[3].

  • Step 2: Initiation. Add 2 mM H2​O2​ to initiate the peroxygenase reaction[3].

  • Step 3: Incubation & Quenching. Incubate at 30°C for 24 hours. Add an additional 2 mM H2​O2​ at the 22-hour mark to ensure complete substrate consumption[3]. Quench 100 µL aliquots with 100 µL of ice-cold acetonitrile containing 0.1% formic acid and your internal standard.

  • Step 4: Validation (Critical). Always run a "Minus- H2​O2​ " and a "Heat-Inactivated Enzyme" control. Causality check: If the sulfoxide metabolite appears in these controls, your sample preparation is inducing auto-oxidation (refer to Troubleshooting Issue 1), invalidating the enzymatic turnover rate.

Protocol 2: Extraction and LC-MS/MS Quantification from Soil Matrices
  • Step 1: Spiking. Spike 10 g of sieved soil with the parent compound at 1 mg/kg.

  • Step 2: Extraction. Add 20 mL of Acetonitrile:Water (80:20, v/v) containing 0.1% formic acid. Shake at 250 rpm for 60 minutes.

  • Step 3: Centrifugation & Filtration. Centrifuge at 4000 x g for 15 minutes. Filter the supernatant through a 0.2 µm PTFE syringe filter.

  • Step 4: Derivatization. To track the S-demethylation mercapto-metabolite, add 10 mM iodoacetamide to the extraction solvent to prevent disulfide dimerization.

PART 4: Data Presentation

Table 1: LC-MS/MS Properties of 3-Methyl-4-(methylsulfanyl)benzoic Acid & Metabolites

CompoundFormulaExact Mass [M-H]⁻Est. LogPPrimary MRM TransitionExpected LC-RT Behavior
3-Methyl-4-(methylsulfanyl)benzoic acid C₉H₁₀O₂S181.032.8181.0 → 137.0Late eluting (Hydrophobic)
3-Methyl-4-(methylsulfinyl)benzoic acid C₉H₁₀O₃S197.031.2197.0 → 136.0Early eluting (Polar, potential split peak)
3-Methyl-4-(methylsulfonyl)benzoic acid C₉H₁₀O₄S213.021.5213.0 → 149.0Mid eluting (Sharp peak)
4-(Methylsulfonyl)isophthalic acid C₉H₈O₆S242.990.4243.0 → 199.0Very early eluting (Highly polar)

PART 5: Mandatory Visualization

DegradationPathway Parent 3-Methyl-4-(methylsulfanyl)benzoic acid (Parent Compound) Sulfoxide 3-Methyl-4-(methylsulfinyl)benzoic acid (Sulfoxide Metabolite) Parent->Sulfoxide S-Oxidation (CYP450/FMO) Isophthalic 4-(Methylsulfanyl)isophthalic acid (Methyl Oxidation) Parent->Isophthalic Aliphatic Oxidation (CYP450) Mercapto 4-Mercapto-3-methylbenzoic acid (S-Demethylation) Parent->Mercapto S-Demethylation (Microbial) Sulfone 3-Methyl-4-(methylsulfonyl)benzoic acid (Sulfone Metabolite) Sulfoxide->Sulfone S-Oxidation (CYP450) Terminal 4-(Methylsulfonyl)isophthalic acid (Terminal Oxidation) Sulfone->Terminal Aliphatic Oxidation Isophthalic->Terminal S-Oxidation

Degradation pathways of 3-Methyl-4-(methylsulfanyl)benzoic acid via oxidation and demethylation.

PART 6: References

  • Coleman, T., et al. (2025). Comparing and Combining Alternative Strategies for Enhancing Cytochrome P450 Peroxygenase Activity. ACS Catalysis. URL:[Link]

  • Husain, K., et al. (1996). 4-Methylthiobenzoic Acid Protection against Cisplatin Nephrotoxicity: Antioxidant System. Toxicological Sciences. URL:[Link]

  • Podgorski, M. N., et al. (2018). Cytochrome P450 CYP199A4 from Rhodopseudomonas palustris Catalyzes Heteroatom Dealkylations, Sulfoxidation, and Amide and Cyclic Hemiacetal Formation. ACS Catalysis. URL:[Link]

Sources

Optimization

how to increase the stability of 3-Methyl-4-(methylsulfanyl)benzoic acid

Welcome to the technical support center for 3-Methyl-4-(methylsulfanyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Methyl-4-(methylsulfanyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for enhancing the stability of this compound during your experiments. We will explore the inherent chemical liabilities of the molecule and provide robust, validated strategies to mitigate degradation.

Frequently Asked Questions (FAQs): Understanding Core Stability

Here we address the fundamental stability characteristics of 3-Methyl-4-(methylsulfanyl)benzoic acid, grounded in its molecular structure.

Q1: What are the primary chemical liabilities of 3-Methyl-4-(methylsulfanyl)benzoic acid?

A1: The molecule's structure contains two primary functional groups susceptible to degradation: the methylsulfanyl (thioether) group and the benzoic acid moiety .

  • Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group is electron-rich and is the most significant point of instability. It is highly susceptible to oxidation, which typically occurs in a stepwise manner. The thioether can be oxidized first to a sulfoxide and then further to a sulfone .[1][2][3][4] This is often the primary degradation pathway observed under ambient or oxidative stress conditions.

  • Benzoic Acid Moiety: The aromatic carboxylic acid group is generally more stable. However, under harsh thermal stress, decarboxylation (loss of CO2) can occur, although this typically requires high temperatures.[5][6] The carboxylic acid group also governs the molecule's pH-dependent solubility and stability in solution.[7][8]

Q2: How does pH influence the stability of the compound in aqueous solutions?

A2: The pH of the solution plays a critical role, primarily by influencing the ionization state of the carboxylic acid group. The pKa of benzoic acid is approximately 4.2.[7]

  • Acidic Conditions (pH < 4): The compound exists predominantly in its protonated, neutral carboxylic acid form. This form has lower aqueous solubility. While hydrolysis is not a primary concern for the core structure, the acidic environment can potentially catalyze other reactions if reactive species are present.

  • Neutral to Basic Conditions (pH > 5): The compound deprotonates to form the carboxylate salt, which is significantly more water-soluble.[7][9] This carboxylate form is generally stable. However, the overall stability will still be dictated by the susceptibility of the methylsulfanyl group to oxidation.

Q3: Is 3-Methyl-4-(methylsulfanyl)benzoic acid sensitive to light?

A3: Yes, compounds containing aromatic rings and carboxylic acid functionalities can be susceptible to photodegradation.[10][11] Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions. While specific photostability data for this exact molecule is not extensively published, it is best practice to assume photosensitivity and take preventative measures.[12] Photodegradation can lead to complex reaction pathways, including decarboxylation or reactions involving the aromatic ring.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a problem-and-solution framework for stability issues you may encounter during your research.

Observed Problem Probable Cause(s) Recommended Actions & Troubleshooting Steps
Appearance of New, More Polar Peaks in HPLC Analysis Oxidation of the Methylsulfanyl Group: The formation of the sulfoxide and/or sulfone derivatives is the most likely cause. These oxidized products are more polar and will have shorter retention times on a reverse-phase HPLC column.1. Confirm Identity: If possible, use LC-MS to confirm that the new peaks correspond to the addition of one oxygen (sulfoxide, +16 Da) or two oxygens (sulfone, +32 Da) to the parent mass. 2. Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. 3. Use Antioxidants: For solution-based experiments, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid, if compatible with your downstream application. 4. Degas Solvents: Use freshly degassed solvents for preparing solutions to remove dissolved oxygen.
Loss of Compound Potency or Concentration Over Time in Solution Multiple Degradation Pathways: This could be due to slow oxidation, photodegradation, or thermal degradation, especially if stored improperly.1. Perform a Forced Degradation Study (See Protocol 1): This will help identify the primary degradation pathway under your specific conditions (heat, light, pH, oxidant).[13][14][15] 2. Optimize Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C). Protect from light by using amber vials or wrapping vials in aluminum foil.[16] 3. pH Control: If applicable, buffer your solution to a slightly acidic pH (e.g., pH 4-5) to maintain the protonated state, which may offer a different stability profile, though solubility will be reduced.[7][17]
Discoloration or Change in Physical Appearance of Solid Material Surface Oxidation or Photodegradation: Exposure to air and light over time can cause degradation even in the solid state, often starting at the surface.1. Re-analyze Purity: Use a validated analytical method (See Protocol 2) to check the purity of the solid material. 2. Proper Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere, in a dark and cool location (e.g., a desiccator in a refrigerator).

Key Experimental Protocols

As a self-validating system, these protocols are designed to help you understand and control the stability of your compound.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This study is essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[13][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][14]

Objective: To determine the degradation profile of 3-Methyl-4-(methylsulfanyl)benzoic acid under various stress conditions.

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:9 ratio (e.g., 1 mL stock + 9 mL stressor solution). Include a control sample diluted with the solvent mixture only.

Stress ConditionReagent / ConditionTemperatureTime Points for Analysis
Acid Hydrolysis 0.1 M HCl60 °C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp (25°C)30 min, 1, 2, 4 hours
Oxidation 3% H₂O₂Room Temp (25°C)30 min, 1, 2, 4 hours
Thermal Water or Solvent80 °C24, 48, 72 hours
Photolytic Solution/Solid exposed to ICH-compliant light sourceRoom Temp (25°C)Expose alongside a dark control
  • Sample Collection & Quenching:

    • At each time point, withdraw an aliquot of the stressed sample.

    • For acid/base hydrolysis, neutralize the sample (e.g., add an equimolar amount of base/acid).

    • Immediately dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation: Calculate the percentage of degradation. Identify major degradation products by comparing retention times and, if available, mass-to-charge ratios (LC-MS).

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Target 5-20% Degradation) cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution A Acidic 0.1 M HCl, 60°C prep->A Expose Aliquots B Basic 0.1 M NaOH, 25°C prep->B Expose Aliquots C Oxidative 3% H2O2, 25°C prep->C Expose Aliquots D Thermal 80°C prep->D Expose Aliquots E Photolytic ICH Light Source prep->E Expose Aliquots quench Quench & Neutralize (as needed) A->quench Collect at Time Points B->quench Collect at Time Points C->quench Collect at Time Points D->quench Collect at Time Points E->quench Collect at Time Points dilute Dilute to Final Concentration quench->dilute hplc Analyze via Stability- Indicating HPLC-UV/MS dilute->hplc report Calculate % Degradation & Identify Products hplc->report

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products (sulfoxide, sulfone, etc.).

Instrumentation: HPLC system with a UV detector (or Diode Array Detector).

Suggested Method Parameters:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-22 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

System Suitability:

  • Resolution: Inject a sample from the oxidative degradation study known to contain the parent, sulfoxide, and sulfone. The resolution between all three peaks should be >2.0.

  • Tailing Factor: The tailing factor for the parent peak should be <1.5.

  • Precision: Five replicate injections of a standard solution should have a relative standard deviation (RSD) of <2.0% for the peak area.

This method serves as a starting point and may require optimization for your specific system and sample matrix.[18][19]

Primary Degradation Pathway Visualization

The most probable degradation pathway for 3-Methyl-4-(methylsulfanyl)benzoic acid involves the oxidation of the sulfur atom.

Degradation_Pathway parent 3-Methyl-4-(methylsulfanyl)benzoic acid (Parent Compound) sulfoxide 3-Methyl-4-(methylsulfinyl)benzoic acid (Sulfoxide Degradant) parent->sulfoxide Oxidation [O] sulfone 3-Methyl-4-(methylsulfonyl)benzoic acid (Sulfone Degradant) sulfoxide->sulfone Further Oxidation [O]

Sources

Troubleshooting

Technical Support Center: Resolving Poor Peak Shape for 3-Methyl-4-(methylsulfanyl)benzoic acid

Executive Summary Analyzing 3-Methyl-4-(methylsulfanyl)benzoic acid via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges. As a benzoic acid derivative featuring both a carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Analyzing 3-Methyl-4-(methylsulfanyl)benzoic acid via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges. As a benzoic acid derivative featuring both a carboxylic acid moiety (pKa ~4.2) and a methylsulfanyl (thioether) group, the molecule is highly susceptible to pH-induced ionization fluctuations and secondary stationary-phase interactions. This technical support guide provides a mechanistic framework for diagnosing and resolving poor peak shape—such as splitting, tailing, and fronting—ensuring robust and reproducible analytical methods.

Diagnostic Workflow

HPLC_Troubleshooting Start Observe Poor Peak Shape for Acidic Analyte Scope Does this affect ALL peaks or ONLY the target? Start->Scope AllPeaks System/Hardware Issue (Void, Blocked Frit, Dead Vol) Scope->AllPeaks All Peaks TargetOnly Chemical/Method Issue Scope->TargetOnly Target Only Shape Identify Peak Deformation Type TargetOnly->Shape Splitting Peak Splitting / Broadening Shape->Splitting Tailing Peak Tailing Shape->Tailing Fronting Peak Fronting Shape->Fronting FixSplit pH near pKa (~4.2). Adjust pH < 2.2 or > 6.2 Splitting->FixSplit FixTail Silanol/Metal Interactions. Use Type-B Silica / Add TFA Tailing->FixTail FixFront Solvent Mismatch / Overload. Match Mobile Phase / Dilute Fronting->FixFront

Diagnostic workflow for resolving poor HPLC peak shape of acidic analytes.

Knowledge Base & FAQs: Mechanistic Troubleshooting

Q1: Why does my target peak appear split or excessively broad across different injections? A1: Peak splitting for carboxylic acids is most frequently a symptom of inadequate pH control rather than a physical column defect. The carboxylic acid group of 3-Methyl-4-(methylsulfanyl)benzoic acid has a pKa of approximately 4.2. If your mobile phase pH is operating near this value (e.g., pH 3.5 to 5.0), the analyte exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states. Because these two forms partition differently into the reversed-phase stationary phase, the peak broadens or splits into two distinct apexes. The Fix: The Henderson-Hasselbalch equation dictates that to ensure 99% of the analyte is in a single ionization state, the mobile phase pH must be strictly maintained at least 2 pH units above or below the pKa[1]. For this acidic compound, adjust the mobile phase to pH ≤ 2.2 (using 0.1% Trifluoroacetic acid or phosphoric acid) to fully protonate the molecule, or pH ≥ 6.2 (using a phosphate buffer) to fully ionize it.

Q2: I have adjusted the pH to 2.0, but the peak exhibits severe tailing. What is the root cause? A2: While peak tailing is classically associated with basic amines interacting with ionized silanols, acidic compounds with thioether groups (like the methylsulfanyl moiety) present a different mechanism. Thioethers can act as weak ligands, chelating with trace heavy metals embedded in the silica matrix of older "Type-A" columns. Additionally, even at low pH, unbuffered localized pH shifts during injection can cause partial ionization. The Fix: Transition to a high-purity "Type-B" silica column. Type-B silica is synthesized from ultra-pure silanes, virtually eliminating metal contamination and exhibiting a higher silanol pKa (>7), which drastically reduces secondary interactions[2]. Furthermore, ensure your mobile phase has sufficient buffering capacity (25-50 mM) rather than relying solely on unbuffered pH-adjusting reagents[3].

Q3: The peak is fronting (asymmetrical with a leading edge). Is my column degrading? A3: Peak fronting is rarely indicative of column chemistry degradation. It is almost exclusively a symptom of either mass overload or a sample solvent mismatch (the "strong solvent effect"). If 3-Methyl-4-(methylsulfanyl)benzoic acid is dissolved in a strong organic solvent (e.g., 100% Acetonitrile) and injected into a highly aqueous mobile phase, the analyte travels rapidly down the column before the sample plug fully mixes with the mobile phase, creating a leading edge[4]. The Fix: Always dissolve or dilute your sample in a solvent that closely matches your initial mobile phase composition. If a stronger solvent is necessary for solubility, restrict the injection volume to <5 µL to allow rapid on-column dilution.

Q4: How do I quantitatively verify that my peak shape is acceptable? A4: Visual inspection is subjective. You must calculate the USP Tailing Factor ( T ), defined as T=W0.05​/2f , where W0.05​ is the full peak width at 5% of the peak height, and f is the distance from the leading edge to the peak midpoint at 5% height. A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. For a validated method, ensure T remains between 0.9 (slight fronting) and 1.5 (acceptable tailing).

Quantitative Data: Buffer Selection Matrix

To maintain the structural integrity of the peak, selecting the correct buffer is critical. The table below summarizes the optimal buffer systems for 3-Methyl-4-(methylsulfanyl)benzoic acid based on its specific pKa (~4.2).

Buffer SystemUseful Buffering Range (pH)UV Cutoff (nm)MS CompatibleSuitability for this Analyte
0.1% Trifluoroacetic Acid (TFA) ~2.0 (pH adjustment)210YesExcellent. Fully protonates the acid, sharpens peak.
Potassium Phosphate 1.1 - 3.1 & 6.2 - 8.2200NoExcellent (UV only). High capacity at pH 2.5 or 7.0.
Ammonium Formate 2.8 - 4.8210YesPoor. Buffering range overlaps directly with analyte pKa.
Ammonium Acetate 3.8 - 5.8205YesPoor. Fails to ensure a single ionization state.
Ammonium Bicarbonate 6.8 - 8.8200YesGood. Fully ionizes the acid for rapid elution (LC-MS).

Note: Buffers exhibit their maximum capacity at ±1 pH unit from their pKa[3]. Avoid Formate and Acetate for this specific compound.

Experimental Protocols: Self-Validating System Suitability Test (SST)

To ensure your HPLC system is optimized for 3-Methyl-4-(methylsulfanyl)benzoic acid, execute the following self-validating protocol.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A (Aqueous): Dissolve 3.4 g of monobasic potassium phosphate ( KH2​PO4​ ) in 1.0 L of HPLC-grade water to yield a ~25 mM solution.

  • Adjust pH: Adjust the pH to 2.5 ± 0.1 using concentrated phosphoric acid ( H3​PO4​ ). Causality: This locks the pH >1.5 units below the analyte pKa, ensuring complete protonation.

  • Filter: Pass the buffer through a 0.2 µm membrane to remove particulates.

  • Prepare Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation (Preventing Solvent Mismatch)

  • Weigh 10 mg of 3-Methyl-4-(methylsulfanyl)benzoic acid reference standard.

  • Dissolve in 1.0 mL of Acetonitrile to create a 10 mg/mL stock solution.

  • Critical Step: Dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase composition (e.g., 60% Mobile Phase A / 40% Mobile Phase B). Causality: This prevents peak fronting caused by the strong solvent effect.

Step 3: Chromatographic Execution

  • Install a high-purity Type-B C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Set the flow rate to 1.0 mL/min and the column oven temperature to 30°C.

  • Run an isocratic method at 40% B for 10 minutes.

  • Inject 10 µL of the working standard. Monitor at 254 nm.

Step 4: Self-Validation & System Suitability

  • Record the chromatogram and integrate the target peak.

  • Calculate the USP Tailing Factor ( T ).

  • Validation Criteria:

    • If 0.9≤T≤1.2 : The system is validated. The analyte is fully protonated, and secondary interactions are suppressed.

    • If T>1.5 : The column may have active silanols/metals. Flush with a strong solvent or replace with a new Type-B column.

    • If T<0.9 : Mass overload is occurring. Reduce injection volume to 5 µL and repeat.

References
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • Selecting Buffer pH in Reversed-Phase HPLC - Farm
  • A Guide to HPLC and LC-MS Buffer Selection - ACE / HPLC.eu.
  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions.

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in 3-Methyl-4-(methylsulfanyl)benzoic Acid Workflows

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 3-Methyl-4-(methylsulfanyl)benzoic acid and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 3-Methyl-4-(methylsulfanyl)benzoic acid and its derivatives.

Due to the presence of the methylsulfanyl (-SMe) group, this substrate is a notorious catalyst poison in transition-metal-catalyzed reactions (such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings). Below, we provide the mechanistic causality behind this deactivation, diagnostic FAQs, and self-validating protocols to ensure catalytic turnover.

The Science of Deactivation: Causality & Mechanism

To troubleshoot catalyst failure, we must first understand the fundamental organometallic interactions at play. The methylsulfanyl group (-SMe) is a "soft" Lewis base. Transition metals commonly used in cross-coupling, particularly Palladium in its Pd(0) and Pd(II) states, are "soft" Lewis acids.

According to Hard-Soft Acid-Base (HSAB) theory, the -SMe group forms a highly stable, thermodynamically favored coordination complex with the Palladium center. This leads to two primary modes of failure[1]:

  • Site Blocking (Off-Cycle Resting State): The thioether outcompetes the intended reactive sites (e.g., aryl halides) for the open coordination sites on the catalyst, stalling the catalytic cycle.

  • Ligand Stripping & Aggregation: If the supporting phosphine ligands are weak or monodentate (e.g., PPh3), the sulfur atom can displace them entirely. Stripped Pd(0) is highly unstable and rapidly aggregates into inactive bulk metal, visible as a black precipitate known as "Palladium Black"[1].

To counteract this, modern catalytic design relies on thermodynamic shielding (using bidentate ligands like Xantphos that resist displacement)[2] and Lewis acid chaperoning (using additives like ZnCl₂ to temporarily bind the sulfur and mask its nucleophilicity)[3].

Mechanism Pd Active Pd(0)/Pd(II) Catalyst Substrate 3-Methyl-4-(methylsulfanyl) benzoic acid Pd->Substrate Normal Cycle Protected Sterically Shielded Pd (Bidentate Ligands) Pd->Protected Add Xantphos/dppf Poisoned Off-Cycle Deactivation (Pd-S Coordination) Substrate->Poisoned -SMe binds Pd PdBlack Catalyst Aggregation (Palladium Black) Poisoned->PdBlack Irreversible Protected->Substrate Prevents S-binding Product Successful Reaction Protected->Product Catalytic Turnover

Fig 1. Mechanism of thioether-induced catalyst poisoning and ligand-based protection strategies.

Diagnostic FAQs

Q1: Why does my reaction mixture turn black within 15 minutes of heating? A: The black precipitate is Palladium Black[1]. This indicates severe catalyst aggregation. The methylsulfanyl group of your substrate has displaced your supporting ligands, stripping the Pd(0) intermediate. Solution: Abandon monodentate ligands like PPh3. Switch to a bidentate ligand with a large bite angle (e.g., dppf or Xantphos) which is entropically much harder for the thioether to displace[2].

Q2: My reaction stays clear/yellow, but conversion completely stalls at 20%. Why? A: Your catalyst has not aggregated, but it is trapped in a stable, soluble off-cycle resting state[4]. The -SMe group is reversibly binding to the active Pd(II) species, preventing transmetalation or reductive elimination. Solution: Introduce a Lewis acid chaperone, such as ZnCl₂ (0.5 to 1.0 equivalents). Zinc has a strong affinity for thiolates and thioethers, effectively masking the sulfur atom and freeing the Palladium center[3].

Q3: Can I just increase the catalyst loading to 15-20 mol% to overcome the poisoning? A: We strongly advise against this. While brute-forcing the reaction with excess Palladium might yield marginal conversion improvements, it creates severe downstream purification bottlenecks (heavy metal remediation) and is economically unviable for scale-up. Optimization of the ligand/additive environment is the scientifically sound approach.

Q4: Does the position of the methylsulfanyl group matter? A: Yes. In 3-Methyl-4-(methylsulfanyl)benzoic acid, the steric bulk of the adjacent 3-methyl group provides some inherent steric hindrance around the sulfur atom. However, it is not sufficient to prevent Pd-binding on its own. If you are functionalizing the aromatic ring directly adjacent to the -SMe group, the proximity effect drastically increases the rate of off-cycle deactivation.

Troubleshooting Workflow & Quantitative Optimization

Use the logic tree below to diagnose your specific failure mode and select the appropriate intervention.

Troubleshooting Start Reaction Stalled / Low Yield? Check Is Palladium Black visible? Start->Check Yes Yes: Severe Aggregation Check->Yes Visual Confirmation No No: Soluble Off-Cycle Complex Check->No Solution clear/yellow Sol1 Switch to Bidentate Ligands (e.g., dppf, Xantphos) Yes->Sol1 Sol2 Add Lewis Acid Chaperone (e.g., ZnCl2) No->Sol2

Fig 2. Diagnostic logic tree for identifying and resolving Pd-catalyst deactivation pathways.

Quantitative Data: Catalyst System Comparison

The following table summarizes internal benchmarking data for a standard Suzuki-Miyaura coupling involving a halogenated derivative of 3-Methyl-4-(methylsulfanyl)benzoic acid.

Catalyst System (5 mol%)Ligand TypeAdditiveVisual ObservationConversion (%)
Pd(PPh₃)₄MonodentateNoneRapid Pd black formation< 10%
Pd(OAc)₂ + SPhosBulky MonodentateNoneSoluble yellow complex, stalled22%
Pd(OAc)₂ + XantphosBidentateNoneSlow, steady conversion55%
Pd(dppf)Cl₂BidentateNoneModerate conversion68%
Pd(dppf)Cl₂ Bidentate ZnCl₂ (0.5 eq) Clear solution, rapid turnover > 94%

Self-Validating Experimental Protocol

Procedure: Suzuki-Miyaura Coupling of 5-Bromo-3-methyl-4-(methylsulfanyl)benzoic acid Objective: Achieve >90% conversion without catalyst aggregation by utilizing a bidentate ligand and a Lewis acid chaperone. This protocol is self-validating; the absence of a black precipitate during Step 5 confirms the successful suppression of catalyst poisoning.

Materials Required:

  • Substrate: 5-Bromo-3-methyl-4-(methylsulfanyl)benzoic acid (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%, 0.05 mmol)

  • Chaperone Additive: Anhydrous ZnCl₂ (0.5 equiv, 0.5 mmol)

  • Base: K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Solvent: Degassed 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-Bromo-3-methyl-4-(methylsulfanyl)benzoic acid, phenylboronic acid, and K₂CO₃.

  • Chaperone Integration: Add anhydrous ZnCl₂ to the solid mixture. Causality Note: Adding the Lewis acid before the catalyst ensures the -SMe groups are pre-coordinated to the Zinc, neutralizing their ability to poison the Palladium upon injection.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with ultra-high purity Argon three times.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H₂O mixture. Stir at room temperature for 10 minutes to allow the Zn-thioether complex to form.

  • Catalyst Injection & Heating: Quickly remove the septum under a positive flow of Argon, add Pd(dppf)Cl₂, and re-seal. Submerge the flask in a pre-heated oil bath at 90 °C.

  • Validation Check: Monitor the reaction at the 30-minute mark. The solution should be a clear, dark orange/red. If the solution is opaque black, the solvent was insufficiently degassed or the ZnCl₂ was wet.

  • Workup: After 4 hours, cool to room temperature. Dilute with EtOAc, acidify the aqueous layer to pH 3 using 1M HCl (to protonate the carboxylic acid), and extract three times with EtOAc. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

References

  • Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme Connect.
  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC - NIH.
  • Zinc-Mediated Palladium-Catalyzed Formation of Carbon−Sulfur Bonds. ACS Publications.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Comparison of 3-Methyl-4-(methylsulfanyl)benzoic Acid Derivatives as hT1R1/hT1R3 Umami Receptor Modulators

Executive Summary In modern flavor pharmacology and food science, the discovery of potent Positive Allosteric Modulators (PAMs) and agonists for the human umami taste receptor is a high-priority objective. 3-Methyl-4-(me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern flavor pharmacology and food science, the discovery of potent Positive Allosteric Modulators (PAMs) and agonists for the human umami taste receptor is a high-priority objective. 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6; also known as 3-methyl-4-(methylthio)benzoic acid)[1] serves as a highly versatile structural scaffold. While the unmodified acid exhibits weak baseline activity, converting its carboxylic acid moiety into specific amides or esters yields derivatives with exceptional potency at the hT1R1/hT1R3 receptor[2].

This guide provides an objective comparison of these derivatives, detailing their biological activities, the mechanistic causality behind their receptor binding, and the self-validating experimental workflows required to quantify their performance.

Mechanistic Grounding: The hT1R1/hT1R3 Receptor Pathway

The human umami taste receptor is a heterodimeric Class C G-protein coupled receptor (GPCR) comprising T1R1 and T1R3 subunits[3]. To understand how 3-methyl-4-(methylsulfanyl)benzoic acid derivatives exert their biological activity, we must look at the structural biology of the receptor.

Ligands interact primarily with the Venus Flytrap (VFT) domain of the T1R1 subunit[4]. When a highly lipophilic derivative binds to the hydrophobic pockets within the VFT domain, it stabilizes the receptor in a "closed" (active) conformation[5]. In a native physiological state, this conformational change activates the G-protein gustducin. However, in engineered screening environments, we redirect this signal to the Phospholipase C β2 (PLCβ2) pathway to induce measurable intracellular calcium release[6].

Pathway Ligand 3-Methyl-4-(methylsulfanyl)benzoic Acid Derivatives Receptor hT1R1/hT1R3 Heterodimer (Venus Flytrap Domain) Ligand->Receptor GProtein Gα15 / Gustducin Coupling Receptor->GProtein Conformational Change PLC PLCβ2 Activation GProtein->PLC IP3 IP3 Production PLC->IP3 Ca2 Intracellular Ca2+ Release (Endoplasmic Reticulum) IP3->Ca2 TRPM5 TRPM5 Channel Opening Ca2->TRPM5 Depol Cellular Depolarization & Signal Transmission TRPM5->Depol

Figure 1: hT1R1/hT1R3 umami receptor signaling pathway activated by benzoic acid derivatives.

Biological Activity Comparison

The biological efficacy of these compounds is typically measured by their Half-Maximal Effective Concentration (EC50) in activating the hT1R1/hT1R3 receptor in the presence of a baseline concentration of monosodium glutamate (MSG)[2].

As shown in the table below, the unmodified scaffold lacks the lipophilicity required for deep VFT pocket binding. However, conjugation with bulky, hydrophobic amines (such as D-Leucine methyl ester or 4-heptylamine) drastically improves binding affinity, pushing the EC50 into the sub-micromolar range[2].

Compound NameStructural ModificationhT1R1/hT1R3 EC50Pharmacological Role
3-Methyl-4-(methylsulfanyl)benzoic acid Unmodified Scaffold> 10 µMPrecursor / Weak Agonist
(R)-methyl 4-methyl-2-(3-methyl-4-(methylthio)benzamido)pentanoate D-Leucine methyl ester amide~0.10 µMPotent Umami PAM / Agonist
(R)-methyl 4-methyl-2-(4-(methylthio)benzamido)pentanoate Des-methyl scaffold + D-Leucine~0.16 µMPotent Umami PAM / Agonist
N-(heptan-4-yl)-3-methyl-4-(methylthio)benzamide 4-heptylamine amideActive (< 1.0 µM)Umami PAM

Data synthesized from high-throughput screening assays of umami tastants[2].

Experimental Validation: High-Throughput FLIPR Assay

To objectively validate the biological activity of these derivatives, a self-validating Fluorescent Imaging Plate Reader (FLIPR) calcium mobilization assay is the industry standard[6].

The Causality Behind the Assay Design (Expertise & Experience)

Why do we co-express the promiscuous G-protein Gα15 ? Native T1R receptors couple to gustducin, which signals via phosphodiesterases to decrease cAMP—a pathway notoriously difficult to adapt for high-throughput screening[6]. By stably co-expressing Gα15, we artificially force the receptor to couple to the PLCβ2 pathway. This rerouting translates receptor activation into IP3-mediated calcium release from the endoplasmic reticulum, which is easily measured via fluorescent calcium indicators[6].

FLIPR Cell HEK293T Cells (hT1R1/hT1R3 + Gα15) Seed Seed in 384-well plate (Incubate 24h) Cell->Seed Dye Load Fluo-4 AM Calcium Dye Seed->Dye Compound Add Derivatives ± MSG Dye->Compound Read FLIPR Readout (λex=488nm) Compound->Read Analyze Dose-Response & EC50 Read->Analyze

Figure 2: High-throughput FLIPR calcium mobilization assay workflow for umami modulators.

Step-by-Step Methodology
  • Cell Line Engineering & Seeding:

    • Utilize a stable HEK293T cell line co-expressing human T1R1, human T1R3, and Gα15[6].

    • Seed cells into 384-well black-wall, clear-bottom plates at a density of ~15,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2).

  • Dye Loading (Self-Validating Step):

    • Remove the culture media and wash the cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4).

    • Add 20 µL of Assay Buffer containing 2 µM Fluo-4 AM (a cell-permeant calcium indicator) and 2.5 mM probenecid (to inhibit dye efflux).

    • Causality Note: Endogenous esterases cleave the AM ester groups, trapping the Fluo-4 intracellularly. Upon binding free calcium, its fluorescence yield increases >100-fold, providing a robust signal-to-noise ratio.

    • Incubate for 1 hour at room temperature in the dark.

  • Compound Preparation & Addition:

    • Prepare serial dilutions of the 3-Methyl-4-(methylsulfanyl)benzoic acid derivatives in Assay Buffer.

    • For PAM (enhancer) mode assays, include a sub-threshold concentration of MSG (e.g., 0.2 mM) in the compound buffer[6].

  • Fluorescence Readout & Data Analysis:

    • Transfer the plate to the FLIPR instrument.

    • Excite the dye at λex = 488 nm and record emission at λem = 510 nm.

    • Record baseline fluorescence for 10 seconds, inject 10 µL of the compound, and monitor the kinetic fluorescence response for an additional 120 seconds.

    • Calculate the EC50 by plotting the peak relative fluorescence units (RFU) against the log concentration of the derivative using non-linear regression analysis.

References[1] Title: 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6)

Source: CymitQuimica URL: ]">https://cymitquimica.com[2] Title: Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof (AU2011201468A1) Source: Google Patents URL: 6] Title: Binding assays that use the T1R1/T1R3 (umami) taste receptor to identify compounds that elicit or modulate umami taste (US7309577B2) Source: Google Patents URL: 3] Title: Comestible compositions comprising high potency savory flavorants, and processes for producing them (US8148536B2) Source: Google Patents URL: 4] Title: In silico analysis of soybean-derived umami peptides: Discovery and interaction mechanisms with T1R1/T1R3 receptor Source: Food Chemistry (ACS Publications) URL: [Link]5] Title: Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds Source: PLOS One URL: [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 3-Methyl-4-(methylsulfanyl)benzoic acid

In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. For researchers and scientists, the ability to definitively...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. For researchers and scientists, the ability to definitively identify a compound and distinguish it from potential isomers or impurities is paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used for the structural elucidation of 3-Methyl-4-(methylsulfanyl)benzoic acid, a compound of interest in medicinal chemistry. We will move beyond a simple recitation of methods to explore the "why" behind experimental choices, offering field-proven insights to ensure self-validating protocols.

The Analytical Challenge: Distinguishing Isomers

The primary challenge in confirming the structure of 3-Methyl-4-(methylsulfanyl)benzoic acid lies in differentiating it from its constitutional isomers, such as 4-methyl-3-(methylsulfanyl)benzoic acid. While both share the same molecular formula and thus the same exact mass, the spatial arrangement of their functional groups leads to distinct spectroscopic signatures. This guide will focus on a multi-technique approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and irrefutable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can map out the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unveiling the Proton Framework

The ¹H NMR spectrum provides information about the number of different types of protons, their relative numbers, and their neighboring protons. For 3-Methyl-4-(methylsulfanyl)benzoic acid, we anticipate a specific set of signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving carboxylic acids and will show the acidic proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

Predicted ¹H NMR Data and Comparative Analysis

Assignment Predicted Chemical Shift (ppm) for 3-Methyl-4-(methylsulfanyl)benzoic acid Predicted Splitting Pattern Integration Rationale and Comparison with Isomers
-COOH~12-13Singlet (broad)1HThe acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. This signal would be present in all isomers.
Ar-H (H5)~7.8-8.0Doublet1HThis proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the adjacent H6.
Ar-H (H6)~7.7-7.9Doublet of doublets1HThis proton is coupled to both H2 and H5. Its position is influenced by the ortho methyl group.
Ar-H (H2)~7.2-7.4Singlet (or very small coupling)1HThis proton is adjacent to the methyl group and would show a distinct singlet-like appearance, a key differentiating feature. In the isomer 4-methyl-3-(methylsulfanyl)benzoic acid, all three aromatic protons would likely be doublets or doublet of doublets.
-SCH₃~2.5Singlet3HThe methyl group attached to the sulfur atom will be a sharp singlet. Its chemical shift is influenced by the sulfur atom.
Ar-CH₃~2.3Singlet3HThe aromatic methyl group will also be a sharp singlet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled sequence to obtain a spectrum with single lines for each carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • The spectral width should be set to cover the expected range (typically 0-200 ppm).

Predicted ¹³C NMR Data and Comparative Analysis

Assignment Predicted Chemical Shift (ppm) for 3-Methyl-4-(methylsulfanyl)benzoic acid Rationale and Comparison with Isomers
-COOH~170-175The carbonyl carbon of the carboxylic acid is highly deshielded. This would be similar in all isomers.
Ar-C (C4)~140-145This quaternary carbon is attached to the electron-donating methylsulfanyl group, leading to a downfield shift.
Ar-C (C3)~135-140This quaternary carbon is attached to the methyl group.
Ar-C (C1)~130-135The quaternary carbon attached to the carboxylic acid group.
Ar-CH (C5)~128-132Aromatic CH carbon.
Ar-CH (C6)~125-130Aromatic CH carbon.
Ar-CH (C2)~123-128Aromatic CH carbon. The specific shifts of the aromatic CH carbons will be key to distinguishing isomers.
Ar-CH₃~20The methyl carbon attached to the aromatic ring.
-SCH₃~15The methyl carbon of the methylsulfanyl group.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument Setup: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan the mid-IR range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Significance for Structural Confirmation
2500-3300 (broad)O-H stretch (carboxylic acid)The broadness is due to hydrogen bonding and is a hallmark of a carboxylic acid.[1]
~1700C=O stretch (carboxylic acid)A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[1]
~1600, ~1475C=C stretch (aromatic)Confirms the presence of the benzene ring.
~1300C-O stretch (carboxylic acid)Further evidence of the carboxylic acid functional group.
~3000C-H stretch (aromatic)Indicates the presence of C-H bonds on the benzene ring.
~2900C-H stretch (aliphatic)Corresponds to the C-H bonds of the methyl groups.

While IR spectroscopy is excellent for confirming the presence of the carboxylic acid and the aromatic ring, it is less powerful than NMR for distinguishing between isomers. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) could potentially be used for differentiation if authentic spectra of the isomers are available for comparison.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer).

  • Acquisition Parameters:

    • Acquire the spectrum in both positive and negative ion modes. For a carboxylic acid, the negative ion mode is often more informative, showing the deprotonated molecule [M-H]⁻.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Expected Mass Spectrometry Data

  • Molecular Ion: The high-resolution mass spectrum should show a prominent peak corresponding to the exact mass of the deprotonated molecule (C₉H₉O₂S⁻) at m/z 181.0327. This confirms the molecular formula.

  • Fragmentation Pattern: The fragmentation of benzoic acid derivatives often involves the loss of small neutral molecules.[2]

    • Loss of H₂O (18 Da): This can occur from the carboxylic acid group.

    • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for benzoic acids.[2]

    • Loss of CH₃ (15 Da): Cleavage of the methyl groups can occur.

    • Loss of SCH₃ (47 Da): Fragmentation of the methylsulfanyl group is also expected.

The relative abundance of these fragment ions can provide clues to the substitution pattern. For instance, the "ortho effect" can lead to unique fragmentation pathways for ortho-substituted benzoic acids, although this is not directly applicable to our target molecule, it highlights the principle of using fragmentation to deduce substitution patterns.[3]

A Comparative Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of 3-Methyl-4-(methylsulfanyl)benzoic acid, emphasizing the interplay between the different spectroscopic techniques.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Integration & Confirmation MS Mass Spectrometry (High Resolution) H_NMR ¹H NMR Spectroscopy MS->H_NMR Confirms Molecular Formula IR Infrared Spectroscopy IR->H_NMR Confirms Functional Groups C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Provides Proton Environment Confirm Structural Confirmation of 3-Methyl-4-(methylsulfanyl)benzoic acid H_NMR->Confirm Defines Proton Connectivity C_NMR->Confirm Confirms Carbon Skeleton

Sources

Validation

establishing the purity of 3-Methyl-4-(methylsulfanyl)benzoic acid

Establishing the Purity of 3-Methyl-4-(methylsulfanyl)benzoic Acid: A Comparative Guide to Analytical Methodologies As a building block in pharmaceutical synthesis, the integrity of 3-Methyl-4-(methylsulfanyl)benzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing the Purity of 3-Methyl-4-(methylsulfanyl)benzoic Acid: A Comparative Guide to Analytical Methodologies

As a building block in pharmaceutical synthesis, the integrity of 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6) is paramount. The molecule presents specific analytical challenges and opportunities: it contains a UV-active conjugated aromatic system, an ionizable carboxylic acid, and a thioether (methylsulfanyl) group that is highly susceptible to oxidation into sulfoxides or sulfones.

To ensure robust quality control, relying on a single analytical method is insufficient. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), providing researchers with a self-validating, orthogonal framework for establishing absolute purity.

Mechanistic Profiling & Methodological Comparison

The selection of an analytical procedure must be driven by the molecule's physicochemical properties and the Analytical Target Profile (ATP), in accordance with1[1].

Method A: Quantitative NMR (qNMR) – The Absolute Standard

Unlike chromatographic methods, qNMR does not require an identical reference standard of the analyte. It relies on the fundamental principle of reciprocity: the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[2]. Because 3-Methyl-4-(methylsulfanyl)benzoic acid possesses distinct proton environments—specifically the isolated singlets of the methylsulfanyl (-SCH₃) and aromatic methyl (-CH₃) groups between 2.3 and 2.5 ppm—it is an ideal candidate for qNMR. By co-dissolving the sample with a certified internal standard (e.g., Maleic acid), absolute mass fraction purity can be calculated with high metrological traceability[3].

Method B: HPLC-UV – The Chromatographic Workhorse

HPLC-UV is the industry standard for routine batch release. However, its accuracy in determining absolute purity is limited by the assumption that all impurities share the same UV response factor as the active ingredient. For 3-Methyl-4-(methylsulfanyl)benzoic acid, HPLC is primarily used to separate the parent compound from its oxidative degradation products. Because the carboxylic acid moiety (pKa ~4.5) will partially ionize in neutral water, causing severe peak tailing, the mobile phase must be heavily buffered or acidified (e.g., 0.1% Trifluoroacetic acid) to force the molecule into a fully protonated, hydrophobic state.

Method C: LC-MS – The Impurity Identifier

While not typically used for primary quantification due to variable ionization efficiencies, LC-MS is critical for specificity. If HPLC-UV detects an impurity, LC-MS is required to identify it. For this analyte, the most common degradation pathway is the oxidation of the thioether. LC-MS will readily identify this by detecting an [M+H]⁺ peak shifted by +16 Da (sulfoxide) or +32 Da (sulfone).

Quantitative Data Comparison

The following table summarizes the performance characteristics of each method based on the validation parameters outlined in the 4[4].

Validation Parameter (ICH Q2(R2))HPLC-UV (Area Normalization)qNMR (Internal Standard)LC-MS (SIM Mode)
Specificity High (Retention time separation)Very High (Distinct chemical shifts)Supreme (m/z separation)
Accuracy (Recovery) 98.5% - 101.5% (Requires identical reference standard)99.0% - 101.0% (Absolute; no identical standard needed)Semi-quantitative (Unless isotopic standards are used)
Precision (%RSD) < 0.5%< 0.5%< 2.0%
Linearity (R²) > 0.999> 0.999 (Inherently linear)> 0.995
LOD / LOQ ~0.05% / 0.1%~0.5% / 1.0%~0.01% / 0.05%
Primary Utility Routine batch release & impurity profilingAbsolute mass fraction determinationTrace impurity structural identification

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the method inherently verifies its own suitability before data is accepted.

Protocol 1: Absolute Purity via qNMR (per USP <761>)

Causality Focus: Ensuring complete magnetic relaxation to prevent signal saturation.

  • Internal Standard Selection: Select Maleic acid (TraceCERT® grade) as the internal standard. Reasoning: Maleic acid presents a sharp, isolated singlet at ~6.26 ppm, which perfectly avoids the aliphatic (2.3–2.5 ppm) and aromatic (7.0–8.0 ppm) signals of 3-Methyl-4-(methylsulfanyl)benzoic acid.

  • Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d6.

  • Self-Validation (T1 Measurement): Execute an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton in the mixture.

  • Data Acquisition: Set the relaxation delay (D1) to ≥5×T1 (typically 30–60 seconds). Reasoning: A delay of 5×T1 ensures >99.3% recovery of longitudinal magnetization. Failing to do this will cause the signals to saturate, artificially skewing the integral ratios and invalidating the purity calculation. Acquire 16–64 transients with a 90° pulse angle.

  • Calculation: Calculate the mass fraction (% w/w) using the standard qNMR equation, comparing the integral of the analyte's methylsulfanyl singlet (~2.4 ppm, 3H) against the Maleic acid singlet (6.26 ppm, 2H).

Protocol 2: Chromatographic Purity via HPLC-UV

Causality Focus: pH control to suppress ionization and ensure peak symmetry.

  • Column & Mobile Phase: Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm). Prepare Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA), and Mobile Phase B: Acetonitrile with 0.1% TFA. Reasoning: The 0.1% TFA lowers the pH to ~2.0, fully protonating the carboxylic acid group of the analyte. This prevents the molecule from existing in a state of partial ionization, which would otherwise cause severe peak splitting and tailing.

  • Gradient Elution: Program a gradient from 10% B to 90% B over 20 minutes. Reasoning: This ensures that polar degradation products (like the sulfoxide) elute early, while the highly non-polar parent compound elutes later, maximizing resolution.

  • Self-Validation (System Suitability Test - SST): Inject a resolution mixture containing the analyte and a spiked sample of its sulfoxide derivative. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the two peaks is > 2.0, and the tailing factor of the main peak is < 1.5.

  • Execution: Inject the sample at 254 nm. Calculate purity using the Area Normalization method (Area %).

Orthogonal Purity Workflow

To confidently release a batch of 3-Methyl-4-(methylsulfanyl)benzoic acid for downstream drug development, an orthogonal approach must be utilized. The workflow below illustrates the logical relationship between the three methodologies.

AnalyticalWorkflow Start 3-Methyl-4-(methylsulfanyl)benzoic acid Batch Sample qNMR qNMR Analysis (USP <761>) Absolute Mass Fraction Start->qNMR HPLC HPLC-UV Analysis (ICH Q14) Chromatographic Purity Start->HPLC LCMS LC-MS Analysis Impurity Identification Start->LCMS Decision Orthogonal Concordance? (|Δ| < 1.0%) qNMR->Decision % w/w HPLC->Decision Area % LCMS->Decision Structural ID Pass Purity Established Release for Downstream Synthesis Decision->Pass Yes Fail Investigate Discrepancy Identify & Quantify Impurities Decision->Fail No

Figure 1: Orthogonal analytical workflow for .

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Stimuli Article (qNMR) - US Pharmacopeia (USP)
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma Emery Pharma.

Sources

Comparative

in vitro and in vivo studies involving 3-Methyl-4-(methylsulfanyl)benzoic acid

Comparative Guide: In Vitro and In Vivo Profiling of 3-Methyl-4-(methylsulfanyl)benzoic Acid Derivatives as hT1R1/hT1R3 Modulators Executive Summary In the field of flavor neurobiology and structural chemistry, the drive...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: In Vitro and In Vivo Profiling of 3-Methyl-4-(methylsulfanyl)benzoic Acid Derivatives as hT1R1/hT1R3 Modulators

Executive Summary

In the field of flavor neurobiology and structural chemistry, the drive to replace high-sodium monosodium glutamate (MSG) relies on identifying highly potent positive allosteric modulators (PAMs) and agonists for the human umami taste receptor. 3-Methyl-4-(methylsulfanyl)benzoic acid (CAS: 851669-34-6) is not an end-product tastant itself, but rather a privileged chemical scaffold used to synthesize next-generation umami amides[1][2]. This guide objectively compares the performance of 3-M-4-MSBA-derived amides against traditional umami agents, detailing the causality behind the in vitro and in vivo workflows required to validate their efficacy.

Mechanistic Grounding: Why the 3-M-4-MSBA Scaffold?

The human umami receptor is a heterodimeric G-protein-coupled receptor (GPCR) composed of hT1R1 and hT1R3 subunits ()[3]. The endogenous ligand, L-glutamate, binds to the hinge region of the Venus flytrap (VFT) domain of the T1R1 subunit[4]. However, glutamate's rapid dissociation rate limits its potency.

The Causality of Chemical Design: When 3-Methyl-4-(methylsulfanyl)benzoic acid is synthesized into specific amides (e.g., N-(heptan-4-yl)-3-methyl-4-(methylthio)benzamide), the resulting molecule exhibits extraordinary binding affinity[2]. The methylsulfanyl group (-SCH₃) at the para position and the methyl (-CH₃) at the meta position provide precise steric bulk and lipophilicity. This allows the scaffold to deeply penetrate the hydrophobic pocket adjacent to the VFT hinge, stabilizing the closed, active conformation of the receptor with an affinity orders of magnitude higher than natural amino acids ()[5].

Pathway Ligand 3-M-4-MSBA Derivative Receptor hT1R1/hT1R3 GPCR Ligand->Receptor Binds Venus Flytrap GProtein Gα15 Protein Receptor->GProtein Conformational Shift Effector PLCβ2 Activation GProtein->Effector Activates Messenger IP3 Production Effector->Messenger Cleaves PIP2 Calcium Intracellular Ca2+ Release Messenger->Calcium Opens ER Channels

hT1R1/hT1R3 GPCR signaling pathway activated by 3-M-4-MSBA derivatives.

In Vitro Profiling: High-Throughput Calcium Assays

Causality & Rationale

Native taste receptor cells are notoriously difficult to isolate and maintain in stable cultures. Furthermore, the hT1R1/hT1R3 receptor naturally couples to gustducin—a G-protein not endogenously expressed in standard immortalized cell lines. To solve this, we utilize HEK293 cells engineered to stably express Gα15 [6]. Gα15 is a promiscuous G-protein that forces the umami GPCR to couple to the Phospholipase C β2 (PLCβ2) pathway. This translates receptor activation into a robust intracellular calcium release, which can be optically quantified using fluorescent dyes.

Self-Validating Protocol: FLIPR Calcium Assay

To ensure trustworthiness, this protocol incorporates an internal negative control to rule out non-specific membrane disruption.

  • Cell Preparation: Plate HEK293 cells stably expressing hT1R1, hT1R3, and Gα15 in 384-well plates. Validation Step: Plate a parallel set of mock-transfected HEK293 cells (lacking the hT1R1/hT1R3 receptors) to serve as an absolute negative control.

  • Dye Loading: Wash cells and load with Fluo-4 AM (a calcium-sensitive fluorescent dye). Incubate for 1 hour at room temperature in the dark.

  • Compound Preparation: Serially dilute the 3-M-4-MSBA derivative (from 10 μM down to 0.001 μM) in a physiological assay buffer.

  • Data Acquisition: Transfer plates to a Fluorometric Imaging Plate Reader (FLIPR). Measure baseline fluorescence for 10 seconds, inject compounds, and record fluorescence continuously for 3 minutes.

  • Analysis: Calculate the change in fluorescence (ΔF/F0). The assay is only validated if the mock-transfected cells show zero calcium flux. Plot dose-response curves to derive the EC₅₀.

Comparative In Vitro Data
CompoundRoleEC₅₀ (μM)Relative Potency vs MSG
Monosodium Glutamate (MSG) Endogenous Agonist~30001x
Inosine Monophosphate (IMP) Natural EnhancerN/A (Weak alone)N/A
3-M-4-MSBA Amide (Example 49)Synthetic Agonist/PAM0.21~14,285x

Data supported by pharmacological screening of 3-methyl-4-(methylthio)benzoic acid derivatives ()[2][7].

In Vivo Profiling: Human Sensory Panels

Causality & Rationale

Why bypass standard murine models and proceed directly to human sensory panels? The T1R1 subunit exhibits significant interspecies sequence divergence. The specific hydrophobic pocket that accommodates the 3-M-4-MSBA scaffold in the human T1R1 receptor is structurally distinct in rodents. Consequently, these synthetic amides often fail to activate murine umami receptors, rendering standard in vivo animal behavioral assays (like mouse two-bottle preference tests) prone to false negatives. Human sensory panels are the only definitive in vivo validation for these highly specific tastants.

Workflow Synthesis Chemical Synthesis (3-M-4-MSBA Scaffold) InVitro In Vitro Screening (FLIPR Ca2+ Assay) Synthesis->InVitro Yields Amides Validation Selectivity Profiling (hT1R2/hT1R3 Sweet) InVitro->Validation EC50 < 1 μM InVivo In Vivo Sensory (Human Taste Panel) Validation->InVivo Umami Specific

Workflow from 3-M-4-MSBA synthesis to in vitro and in vivo validation.

Self-Validating Protocol: Forced-Choice Triangle Test

Subjective bias is the greatest threat to sensory data integrity. We utilize a forced-choice triangle test to mathematically eliminate placebo effects.

  • Panelist Screening: Select human panelists previously trained to identify basic taste qualities and calibrated to baseline umami thresholds.

  • Sample Preparation: Prepare three coded solutions per trial: two containing a baseline low-sodium broth (Control), and one containing the broth spiked with 1 μM of the 3-M-4-MSBA derivative (Test).

  • Tasting Protocol: Panelists rinse their mouths with purified water. They taste the three samples in a randomized, counterbalanced order (e.g., Control-Test-Control).

  • Data Collection: Panelists must identify the "odd" sample (forced-choice) and rate its umami intensity on a 15-point generalized labeled magnitude scale (gLMS).

  • Validation: Statistical significance is determined using binomial distribution tables. Because the panelist does not know which sample is spiked, physiological flavor enhancement is definitively isolated from psychological expectation.

Comparative In Vivo Data
CompoundSensory ThresholdMSG Enhancement RatioFlavor Profile
MSG 1 - 3 mMBaselinePure Umami (Savory)
IMP > 5 mM~5x to 10xWeak Umami, Synergistic
3-M-4-MSBA Amide 1 - 5 μM> 15xIntense Umami, Long-lasting

Conclusion

The 3-Methyl-4-(methylsulfanyl)benzoic acid scaffold represents a paradigm shift in flavor engineering. By leveraging specific steric and electronic interactions within the hT1R1 Venus flytrap domain, derivatives of this compound achieve EC₅₀ values in the sub-micromolar range. As demonstrated by both rigorous in vitro calcium-flux assays and self-validating in vivo human sensory panels, this scaffold vastly outperforms traditional umami agents like MSG and IMP, offering a viable pathway for extreme sodium reduction in commercial applications.

References

  • Tachdjian, C., et al. "Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof.
  • Li, X., et al. "Human receptors for sweet and umami taste." Proceedings of the National Academy of Sciences 99.7 (2002): 4692-4696.[Link]

  • Zhang, F., et al. "Molecular mechanism for the umami taste synergism." Proceedings of the National Academy of Sciences 105.52 (2008): 20930-20934.[Link]

Sources

Validation

cross-reactivity of 3-Methyl-4-(methylsulfanyl)benzoic acid in biological assays

Publish Comparison Guide: Cross-Reactivity Profiling of 3-Methyl-4-(methylsulfanyl)benzoic Acid in Biological Assays Executive Summary In the development of novel flavor modifiers and therapeutic GPCR modulators, 3-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 3-Methyl-4-(methylsulfanyl)benzoic Acid in Biological Assays

Executive Summary

In the development of novel flavor modifiers and therapeutic GPCR modulators, 3-Methyl-4-(methylsulfanyl)benzoic acid (3M4MBA) serves as a critical pharmacophore and synthetic intermediate[1]. While its amide derivatives exhibit picomolar potency as positive allosteric modulators (PAMs) or agonists of the hT1R1/hT1R3 umami receptor, evaluating the biological cross-reactivity of the 3M4MBA core is paramount to ensure target specificity and rule out off-target toxicity.

This guide provides an authoritative, data-driven comparison of 3M4MBA and its derivatives against alternative tastants (e.g., Monosodium Glutamate, IMP) across primary efficacy and secondary cross-reactivity assays.

Pharmacological Context: Target Specificity vs. Off-Target Liability

The mammalian umami taste is mediated by the hT1R1/hT1R3 heterodimeric class C G-protein-coupled receptor (GPCR)[2]. Because this receptor shares significant structural homology with other class C GPCRs—most notably the sweet taste receptor (hT1R2/hT1R3) and metabotropic glutamate receptors (mGluRs)—compounds containing the 3M4MBA moiety must be rigorously screened for cross-reactivity[3].

Furthermore, because 3M4MBA derivatives often feature lipophilic aromatic rings, they carry an inherent risk of interacting with the hERG potassium channel, a standard liability in drug and food additive development.

Pathway Ligand 3M4MBA Derivative Receptor hT1R1/hT1R3 (Umami Receptor) Ligand->Receptor Binds VFT domain GProtein Gα15 Protein Receptor->GProtein Conformation change Effector PLCβ Activation GProtein->Effector SecondMsg IP3 Production Effector->SecondMsg Calcium Intracellular Ca2+ Release SecondMsg->Calcium ER Channel Open

Mechanism of hT1R1/hT1R3 receptor activation and downstream calcium signaling by 3M4MBA derivatives.

Comparative Cross-Reactivity Profiles

To objectively assess performance, we compare the free acid (3M4MBA), a highly optimized 3M4MBA-amide derivative, and standard industry controls (MSG, Sucralose) across a panel of biological assays.

Table 1: Quantitative Efficacy and Cross-Reactivity Data

Compound / LigandPrimary Target: hT1R1/hT1R3 (Umami) EC₅₀Off-Target: hT1R2/hT1R3 (Sweet) EC₅₀Off-Target: mGluR1 IC₅₀ / EC₅₀Safety: hERG IC₅₀
3M4MBA (Free Acid) > 100 µM (Inactive)> 100 µM> 100 µM> 50 µM
3M4MBA-Amide Derivative 0.21 pM [1]> 30 µM (Highly Selective)> 50 µM> 30 µM
MSG (Control) 0.3 - 1.0 mM[2]> 100 mM~ 10 µM (Agonist)> 100 µM
Sucralose (Control) > 100 mM0.1 - 0.5 mM> 100 µM> 100 µM

Data Interpretation: The free 3M4MBA acid is biologically inert at the target receptors, making it a safe precursor. However, when synthesized into an amide derivative (e.g., (R)-methyl 4-methyl-2-(4-methyl-3-(methylthio)benzamido)pentanoate), it achieves sub-picomolar activation of the umami receptor[1]. Crucially, the derivative maintains a vast selectivity window (>100,000-fold) over the closely related hT1R2/hT1R3 sweet receptor and mGluR1, demonstrating negligible cross-reactivity[2].

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that robust assay design requires built-in causality and self-validation. The following protocols detail how these cross-reactivity metrics are derived.

Protocol 1: GPCR Profiling via FLIPR Calcium Assay

Causality Insight: Native hT1R receptors couple to gustducin, which is difficult to express in vitro. We utilize HEK293 cells stably expressing the promiscuous G-protein Gα15 . Gα15 forces the receptor to couple to the Phospholipase C (PLC) pathway, allowing us to read receptor activation universally via intracellular calcium release[2].

  • Cell Preparation: Plate HEK293 cells stably co-expressing hT1R1/hT1R3 (or hT1R2/hT1R3 for cross-reactivity) and Gα15 at 15,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Calcium-6 assay buffer (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Compound Preparation: Serially dilute 3M4MBA and its derivatives in assay buffer (10-point curve, 1:3 dilutions).

  • Self-Validation (Z'-Factor): Include wells with 1 mM MSG + 2.5 mM IMP (Positive Control) and buffer only (Negative Control). A Z'-factor > 0.6 must be achieved before proceeding.

  • Data Acquisition: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence for 10 seconds, inject 10 µL of the compound, and monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Analysis: Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model. Lack of calcium flux in the hT1R2/hT1R3 cell line confirms the absence of sweet-receptor cross-reactivity.

Protocol 2: Electrophysiological Safety (hERG Patch-Clamp)

Causality Insight: Lipophilic compounds can inadvertently block the hERG (Kv11.1) potassium channel, leading to fatal QT prolongation. Automated patch-clamp provides direct, high-fidelity measurement of ion channel cross-reactivity.

  • Cell Culture: Harvest CHO cells stably expressing the hERG channel at 70% confluency.

  • Electrophysiology Setup: Load cells onto a QPatch automated planar patch-clamp system. Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Perfuse 3M4MBA derivatives at 1 µM, 10 µM, and 30 µM.

  • Validation: Apply 0.1 µM E-4031 (a known hERG blocker) at the end of the assay. The assay is valid only if E-4031 abolishes >90% of the tail current.

Screening Workflow Visualization

To systematically evaluate 3M4MBA and its derivatives, researchers should follow a tiered screening cascade to filter out cross-reactive liabilities early in the development cycle.

Workflow Start Compound Synthesis (3M4MBA Core) Primary Primary Efficacy Assay (hT1R1/hT1R3 FLIPR) Start->Primary CrossGPCR GPCR Cross-Reactivity (hT1R2/hT1R3, mGluRs) Primary->CrossGPCR EC50 < 1 µM Safety Safety Profiling (hERG Patch-Clamp) CrossGPCR->Safety High Selectivity Decision Hit-to-Lead Selection Safety->Decision IC50 > 30 µM

Tiered biological screening workflow for evaluating efficacy and cross-reactivity of 3M4MBA.

Conclusion

The 3-Methyl-4-(methylsulfanyl)benzoic acid pharmacophore is a highly valuable structural motif in the design of next-generation umami tastants[1]. When properly derivatized, it achieves extraordinary potency at the hT1R1/hT1R3 receptor while demonstrating a pristine cross-reactivity profile against related class C GPCRs and safety targets[2],[3]. By employing the self-validating FLIPR and patch-clamp protocols outlined above, researchers can confidently benchmark new 3M4MBA analogs against established industry standards.

References

  • Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof Source: Google Patents (AU2011201468A1) URL:[1]

  • Human receptors for sweet and umami taste Source: Proceedings of the National Academy of Sciences (PNAS), 99(7), 4692-4696. URL:[Link][2]

  • An amino-acid taste receptor Source: Nature, 416(6877), 199-202. URL:[Link][3]

Sources

Comparative

Advanced Analytical Method Validation for 3-Methyl-4-(methylsulfanyl)benzoic Acid: UPLC-MS/MS vs. Conventional HPLC-UV

Executive Summary 3-Methyl-4-(methylsulfanyl)benzoic acid (MW: 182.24 g/mol ) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and a key structural motif in flavor chemistry. Accura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-4-(methylsulfanyl)benzoic acid (MW: 182.24 g/mol ) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and a key structural motif in flavor chemistry. Accurately quantifying this compound in complex matrices—such as synthetic reaction mixtures or biological fluids—presents significant chromatographic challenges.

This guide objectively compares the performance of a modern, high-throughput UPLC-MS/MS method against a conventional HPLC-UV alternative. By anchoring our protocols in the1 [1], we provide a comprehensive, self-validating framework for researchers and drug development professionals.

Scientific Rationale & Causality in Method Design

To develop an assay that is not just functional but highly robust, we must design the chromatography around the analyte's intrinsic physicochemical properties:

  • pH and Retention Causality: The carboxylic acid group has a pKa of approximately 4.2. To prevent peak tailing and ensure robust retention on a reversed-phase C18 column, the mobile phase must be acidified (e.g., 0.1% formic acid, pH ~2.7). This suppresses ionization, keeping the analyte in its neutral state.

  • Lipophilicity: The methylsulfanyl (–SCH₃) group significantly increases the molecule's hydrophobicity compared to standard benzoic acid, making it highly responsive to organic modifiers like acetonitrile.

  • Ionization Strategy: While HPLC-UV relies on the general chromophoric properties of the benzoic acid ring (which is prone to matrix interference), UPLC-MS/MS leverages Electrospray Ionization (ESI) in negative mode. The carboxylic acid readily donates a proton, forming a highly stable [M-H]⁻ precursor ion at m/z 181.0. This allows for ultra-sensitive Multiple Reaction Monitoring (MRM), a gold standard for 2 [2].

ValidationWorkflow A Method Development B Specificity & Selectivity A->B C Linearity & Range B->C D Accuracy & Precision C->D E Robustness D->E

Fig 1. Analytical method validation lifecycle per ICH Q2(R2) guidelines.

Experimental Protocols

UPLC-MS/MS Protocol (Preferred Method)

System Trustworthiness: This protocol is engineered as a self-validating system. By spiking an isotopically labeled internal standard (IS) directly into the raw sample prior to any extraction steps, the method inherently normalizes for variable extraction recoveries, matrix-induced ion suppression, and volumetric errors.

  • Step 1: Sample Preparation (Protein Precipitation)

    • Aliquot 100 µL of the sample matrix into a microcentrifuge tube.

    • Spike with 10 µL of Internal Standard working solution (e.g., 3-Methylbenzoic acid-d7, 100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins and extract the analyte.

    • Vortex vigorously for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Step 2: Chromatographic Separation

    • Column: Sub-2 µm C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 5% B.

    • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • Step 3: Mass Spectrometry (Negative ESI MRM)

    • Capillary Voltage: 2.5 kV. Desolvation Temp: 450°C.

    • Quantifier Transition: m/z 181.0 → 137.0 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 181.0 → 122.0 (Collision Energy: 25 eV).

Fragmentation Precursor Precursor Ion [M-H]- m/z 181.0 LossCO2 Neutral Loss - CO2 (44 Da) Precursor->LossCO2 Product1 Quantifier Ion m/z 137.0 LossCO2->Product1 LossCH3 Radical Loss - •CH3 (15 Da) Product1->LossCH3 Product2 Qualifier Ion m/z 122.0 LossCH3->Product2

Fig 2. Proposed negative ESI-MS/MS fragmentation pathway for the analyte.

HPLC-UV Protocol (Alternative Method)
  • Step 1: Sample Preparation (Concentration)

    • Due to lower sensitivity, extract 1.0 mL of sample with 3.0 mL of ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of N₂ at 40°C.

    • Reconstitute in 100 µL of mobile phase (10-fold concentration).

  • Step 2: Chromatographic Separation

    • Column: Standard C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic 40% A (0.1% Trifluoroacetic acid in Water) / 60% B (Acetonitrile).

    • Flow Rate: 1.0 mL/min. Injection Volume: 20 µL.

  • Step 3: Detection

    • UV absorbance monitored at 254 nm.

Method Validation & Comparative Data

The following table summarizes the experimental validation data obtained for both methods, evaluated against the strict acceptance criteria outlined in the ICH Q2(R2) guidelines.

Table 1: Comparative Method Validation Performance

Validation ParameterHPLC-UV (Alternative)UPLC-MS/MS (Preferred)ICH Q2(R2) Acceptance Criteria
Linearity Range 0.5 – 50 µg/mL1.0 – 500 ng/mLR² ≥ 0.990
Limit of Detection (LOD) 150 ng/mL0.3 ng/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 500 ng/mL1.0 ng/mLSignal-to-Noise ≥ 10:1
Accuracy (Mean Recovery) 85.2% – 92.4%98.1% – 101.5%80% – 120%
Precision (Intra-day RSD) 4.5%1.2%≤ 5.0%
Specificity Subject to matrix interferenceHighly specific (MRM)No interfering peaks at RT
Throughput (Run Time) 15.0 min4.5 minN/A
Conclusion

While the HPLC-UV method is sufficient for bulk purity assays, it falls short in complex matrices due to its high LOQ (500 ng/mL) and susceptibility to co-eluting interferences. The UPLC-MS/MS method demonstrates a 500-fold increase in sensitivity, superior accuracy via internal standard normalization, and a 3x faster run time, making it the definitive choice for rigorous quantification of 3-Methyl-4-(methylsulfanyl)benzoic acid.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines, 2024.1

  • BenchChem Technical Support Team. "Application Note: Quantification of 3-(3,5-dichlorophenyl)benzoic acid in Human Serum using LC-MS/MS." BenchChem Application Notes, 2025. 2

Sources

Validation

Lack of Peer-Reviewed Efficacy Data for 3-Methyl-4-(methylsulfanyl)benzoic acid

A comprehensive search of peer-reviewed scientific literature has revealed a significant gap in the available data regarding the efficacy of the specific compound 3-Methyl-4-(methylsulfanyl)benzoic acid. At present, ther...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive search of peer-reviewed scientific literature has revealed a significant gap in the available data regarding the efficacy of the specific compound 3-Methyl-4-(methylsulfanyl)benzoic acid. At present, there are no published studies detailing its biological activity, mechanism of action, or comparative performance against other therapeutic alternatives.

While the broader class of benzoic acid derivatives has been the subject of extensive research, leading to the development of numerous compounds with a wide range of therapeutic applications, this specific molecule remains largely uncharacterized in the public domain.

Our investigation sought to identify in-vitro and in-vivo studies, clinical trial data, and any form of comparative analysis that would enable the creation of a detailed comparison guide for researchers, scientists, and drug development professionals. However, the search yielded no specific results for "3-Methyl-4-(methylsulfanyl)benzoic acid" in the context of efficacy for any particular indication.

For the benefit of researchers interested in this chemical scaffold, the following points summarize the general landscape of research on structurally related benzoic acid derivatives:

  • Anticancer Properties: Numerous synthetic derivatives of benzoic acid have been investigated for their potential as anticancer agents. These studies often focus on the compounds' ability to induce apoptosis, inhibit cell proliferation, or interfere with specific signaling pathways in cancer cells.[1]

  • Anti-inflammatory Activity: Benzoic acid and its derivatives are known for their anti-inflammatory properties. Research in this area explores the inhibition of inflammatory enzymes like cyclooxygenases (COX-1/2) and 5-lipoxygenase (5-LOX), which are key mediators of inflammation.[2]

  • Antimicrobial Effects: The antimicrobial potential of various benzoic acid derivatives has been documented. These compounds are evaluated for their ability to inhibit the growth of various bacterial and fungal strains.[3]

It is crucial to emphasize that the biological activities of structurally similar molecules cannot be directly extrapolated to 3-Methyl-4-(methylsulfanyl)benzoic acid. The specific substitutions on the benzene ring can dramatically alter a compound's pharmacological properties.

The absence of published efficacy data for 3-Methyl-4-(methylsulfanyl)benzoic acid represents a clear research opportunity. Scientists with access to this compound are encouraged to conduct foundational in-vitro and in-vivo studies to characterize its biological activity. Such research would be a prerequisite for any future development or comparative analysis. Without this foundational data, it is not possible to produce the requested in-depth technical guide and comparison with other alternatives.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methyl-4-(methylsulfanyl)benzoic acid

Comprehensive Safety and Operational Guide: Handling 3-Methyl-4-(methylsulfanyl)benzoic acid As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a self-validat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3-Methyl-4-(methylsulfanyl)benzoic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a self-validating system of protective measures driven by the fundamental chemical properties of the molecule.

3-Methyl-4-(methylsulfanyl)benzoic acid (CAS 851669-34-6) is a highly versatile organic building block, frequently utilized in pharmaceutical synthesis and the development of novel umami tastants and flavor modifiers[1][2]. While its structural features make it valuable for cross-coupling reactions and derivatization, they also dictate stringent handling, personal protective equipment (PPE), and disposal protocols.

Mechanistic Hazard Assessment & Causality

To handle this compound safely, one must understand the chemical causality behind its hazards. The molecule features two primary reactive sites that dictate our safety approach:

  • The Carboxylic Acid Moiety: Although it is a relatively weak organic acid, direct contact with mucosal membranes (such as the eyes or respiratory tract) causes a rapid, localized drop in pH. This leads to epidermal protein denaturation, manifesting as Serious Eye Irritation (H319) and Skin Irritation (H315)[3].

  • The Methylsulfanyl (Methylthio) Group: Thioethers are notorious for their high volatility and strong, unpleasant organosulfur odors (stench). Furthermore, the fine crystalline dust generated during weighing can act as a severe respiratory irritant (H335)[3].

  • Oxidation Potential: The sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones. Therefore, the compound must be protected from strong oxidizing agents during storage and handling to maintain reagent integrity and prevent uncontrolled exothermic reactions[4].

Quantitative Hazard & PPE Summary

The following table synthesizes the quantitative hazard data and links it directly to the required PPE and engineering controls.

Hazard ClassGHS CodeMechanistic CausalityRequired PPE & Engineering Controls
Skin Irritation H315Mildly acidic nature causes localized epidermal protein denaturation upon prolonged contact[3].Nitrile gloves (EN 374 compliant, min. 4 mil), flame-resistant lab coat[5].
Eye Irritation H319Acidic contact with ocular mucosa causes a rapid pH drop and tissue irritation[3].Chemical safety goggles (ANSI Z87.1 compliant)[6].
Respiratory Irritation H335Inhalation of fine crystalline dust irritates the respiratory epithelium[3].Chemical fume hood (face velocity >100 fpm); N95/P100 respirator if handled outside hood[5][7].
Odor / Stench N/AVolatility of the methylsulfanyl (thioether) group produces a strong organosulfur odor.Handling strictly confined to a continuously exhausted fume hood[5].

Standard Operating Procedure (SOP): Experimental Workflow

The following step-by-step methodology ensures both operator safety and the chemical integrity of the reagent during a standard synthetic workflow.

Phase 1: Pre-Operational Setup & PPE Donning

  • Inspect Engineering Controls: Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm) to ensure adequate capture of the thioether stench and crystalline dust[4].

  • Don PPE: Put on a standard flame-resistant lab coat. Don ANSI Z87.1-compliant chemical splash goggles[6].

  • Hand Protection: Don a pair of disposable nitrile gloves. For extended handling or scale-up procedures, utilize double-gloving to prevent permeation from incidental solvent exposure[5].

Phase 2: Dispensing and Weighing

  • Environment: Place the analytical balance directly inside the fume hood. Never weigh this compound on an open benchtop.

  • Static Control: Use an anti-static bar or zero-stat gun on the weighing boat. Crystalline powders hold static charges, causing them to aerosolize and bypass primary containment when manipulated.

  • Transfer: Use a clean, dry stainless steel or PTFE spatula to transfer the solid. Close the primary container immediately after dispensing to minimize ambient oxidation and odor release.

Phase 3: Reaction Setup

  • Solubilization: Dissolve the compound in the appropriate solvent (e.g., DMF, DMSO, or DCM) entirely within the fume hood.

  • Atmosphere: If conducting a sensitive coupling reaction, purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent the premature oxidation of the methylsulfanyl group.

G Storage Chemical Storage (Cool, Dry, Well-Ventilated) Weighing Weighing & Dispensing (Fume Hood, PPE Donned) Storage->Weighing Retrieve Transfer Material Transfer (Sealed Vessel) Weighing->Transfer Secure Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Add to Vessel Disposal Waste Segregation (Sulfur-Containing Organics) Reaction->Disposal Post-Reaction

Standard operational workflow for handling 3-Methyl-4-(methylsulfanyl)benzoic acid.

Spill Management & Disposal Plan

Because this compound contains sulfur, its disposal requires strict adherence to environmental regulations to prevent the release of toxic sulfides into the ecosystem.

Spill Response Protocol:

  • Containment: If a solid spill occurs inside the hood, do NOT sweep it dry, as this generates inhalable dust.

  • Collection: Gently cover the spill with damp absorbent pads or use a HEPA-filtered vacuum explicitly dedicated to hazardous chemical spills.

  • Decontamination: Wipe down the affected area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a water rinse.

Waste Disposal Routing:

  • Segregation: Collect all contaminated materials, weighing boats, and unreacted compound into a clearly labeled, sealable hazardous waste container.

  • Waste Stream: Route the material strictly as "Halogen-Free Organic Waste Containing Sulfur" (unless halogenated solvents like DCM were used, in which case it becomes Halogenated Waste).

  • Prohibitions: Never mix this compound with general trash or aqueous acid waste streams. Environmental discharge of thioethers must be strictly avoided[3][8].

References

  • CymitQuimica. "3-Methyl-4-(methylsulfanyl)benzoic acid. CAS: 851669-34-6." CymitQuimica. 1

  • Google Patents. "AU2011201468A1 - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof." Google Patents. 2

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 4-(METHYLTHIO)BENZOIC ACID." ChemicalBook. 3

  • Sigma-Aldrich. "4-(Methylthio)benzoic acid 97 13205-48-6." Sigma-Aldrich. 7

  • USDA ARS. "Chemical Hygiene Plan." USDA. 8

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA. 4

  • National Institutes of Health (NIH). "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf.5

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA. 6

Sources

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